Ilicicolin H
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(1R,2S,4aS,7S,8aR)-4,7-dimethyl-1-[(E)-prop-1-enyl]-1,2,4a,5,6,7,8,8a-octahydronaphthalene-2-carbonyl]-4-hydroxy-5-(4-hydroxyphenyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO4/c1-4-5-20-21-12-15(2)6-11-19(21)16(3)13-22(20)25(30)24-26(31)23(14-28-27(24)32)17-7-9-18(29)10-8-17/h4-5,7-10,13-15,19-22,29H,6,11-12H2,1-3H3,(H2,28,31,32)/b5-4+/t15-,19+,20+,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVVOONSAAQMKI-RFKCMYLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1C2CC(CCC2C(=CC1C(=O)C3=C(C(=CNC3=O)C4=CC=C(C=C4)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/[C@@H]1[C@H]2C[C@H](CC[C@@H]2C(=C[C@H]1C(=O)C3=C(C(=CNC3=O)C4=CC=C(C=C4)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12689-26-8 | |
| Record name | Ilicicolin H | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012689268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(1R,2S,4aS,7S,8aR)-4,7-dimethyl-1-[(E)-prop-1-enyl]-1,2,4a,5,6,7,8,8a-octahydronaphthalene-2-carbonyl]-4-hydroxy-5-(4-hydroxyphenyl)-1H-pyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ILICICOLIN H | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG38FSS45W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ilicicolin H: A Technical Guide to its Discovery, Fungal Origin, and Antifungal Activity
A Comprehensive Overview for Researchers and Drug Development Professionals
Ilicicolin H, a potent polyketide-nonribosomal peptide hybrid, has emerged as a significant natural product with broad-spectrum antifungal properties. This technical guide provides an in-depth analysis of its discovery, the diverse fungal species that produce it, its mechanism of action, and detailed experimental protocols for its study. The information is tailored for researchers, scientists, and professionals in the field of drug development seeking to understand and leverage the therapeutic potential of this remarkable molecule.
Discovery and Fungal Origin
This compound was first reported in 1971 after being isolated from the mycelium of the fungus Cylindrocladium ilicicola. Initially, it was noted for its weak antibiotic activity against Bacillus anthracis[1]. However, subsequent screening of natural product extracts against Candida albicans led to its rediscovery from Gliocadium roseum and the recognition of its potent and broad-spectrum antifungal capabilities[1][2][3].
Further research has identified several other fungal producers of this compound, including Neonectria sp. DH2 and Talaromyces variabilis[4]. The biosynthetic gene cluster responsible for this compound production has been identified in these organisms and has also been found in a "silent" state in the well-studied industrial fungus Trichoderma reesei. Activation of this silent gene cluster has been achieved through genetic engineering, leading to the production of this compound and the discovery of new analogues.
Mechanism of Action: A Selective Inhibitor of Fungal Respiration
This compound exerts its antifungal effect by specifically targeting and inhibiting the mitochondrial cytochrome bc1 complex, also known as complex III of the electron transport chain. This inhibition disrupts the process of cellular respiration, which is vital for the survival of fungal cells.
A key feature of this compound is its remarkable selectivity for the fungal cytochrome bc1 complex over its mammalian counterpart. It has been shown to be over 1,000-fold more potent against the fungal enzyme compared to the rat liver equivalent. This compound binds to the Qn site of the cytochrome bc1 complex, which is a different binding location than that of the well-known inhibitor antimycin. This specific and highly selective mode of action makes this compound a promising candidate for the development of new antifungal drugs with a potentially favorable safety profile.
Quantitative Data: In Vitro Efficacy
The antifungal activity of this compound has been quantified through various in vitro assays, primarily determining its Minimum Inhibitory Concentration (MIC) against different fungal species and its half-maximal inhibitory concentration (IC50) against its molecular target.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Fungi
| Fungal Species | MIC (µg/mL) | Carbon Source in Media | Reference |
| Candida spp. | sub-µg/mL | Not specified | |
| Aspergillus fumigatus | sub-µg/mL | Not specified | |
| Cryptococcus spp. | sub-µg/mL | Not specified | |
| Saccharomyces cerevisiae MY2141 | >50 | Glucose | |
| Saccharomyces cerevisiae MY2141 | 0.012 | Glycerol | |
| Candida albicans MY1055 | >50 | Glucose | |
| Candida albicans MY1055 | 0.025 | Glycerol | |
| Aspergillus fumigatus | 0.08 | Not specified | |
| Aspergillus flavus | Resistant | Not specified |
Table 2: Half-Maximal Inhibitory Concentration (IC50) of this compound
| Target | IC50 | Reference |
| Fungal mitochondrial cytochrome bc1 reductase | 2-3 ng/mL | |
| Yeast cytochrome bc1 complex | 3-5 nM | |
| Bovine cytochrome bc1 complex | 200-250 nM | |
| Rat liver cytochrome bc1 reductase | >2000 ng/mL |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Isolation and Purification of this compound from Fungal Culture
This protocol is a generalized procedure based on methods described for the isolation of ilicicolins.
a. Fungal Fermentation:
-
Inoculate a suitable production medium with a high-yielding fungal strain (e.g., Gliocadium roseum).
-
Incubate the culture under optimal conditions (e.g., temperature, agitation, and duration) to maximize this compound production.
b. Extraction:
-
Separate the mycelium from the culture broth by filtration or centrifugation.
-
Extract the mycelial cake and the culture filtrate separately with an organic solvent such as ethyl acetate (B1210297) or methanol.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
c. Purification:
-
Subject the crude extract to column chromatography on silica (B1680970) gel.
-
Elute with a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol system, to separate the components.
-
Monitor the fractions using thin-layer chromatography (TLC) and pool the fractions containing this compound.
-
Further purify the pooled fractions using high-performance liquid chromatography (HPLC) with a C18 column to obtain pure this compound.
Characterization of this compound
a. Mass Spectrometry:
-
Perform high-resolution mass spectrometry (HRMS) to determine the exact mass and molecular formula of the purified compound.
b. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified this compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Acquire 1H NMR, 13C NMR, COSY, HSQC, and HMBC spectra to elucidate the chemical structure of this compound.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
a. Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar (B569324) medium.
-
Prepare a suspension of the fungal cells in sterile saline or water and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the standardized suspension in RPMI-1640 medium to achieve the desired final inoculum concentration.
b. Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate.
c. Inoculation and Incubation:
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include positive (fungus without inhibitor) and negative (medium only) controls.
-
Incubate the plate at the appropriate temperature (e.g., 35°C) for 24-48 hours.
d. Determination of MIC:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth, as determined visually or by spectrophotometric reading.
Cytochrome bc1 Reductase Inhibition Assay
a. Preparation of Mitochondria:
-
Isolate mitochondria from the target fungal species or a model organism like Saccharomyces cerevisiae by differential centrifugation.
b. Assay Procedure:
-
In a cuvette, prepare a reaction mixture containing buffer, cytochrome c, and the mitochondrial preparation.
-
Add varying concentrations of this compound (dissolved in DMSO) to the reaction mixture and incubate.
-
Initiate the reaction by adding the substrate, such as ubiquinol.
-
Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.
c. Calculation of IC50:
-
Determine the initial reaction rates at different inhibitor concentrations.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Visualizing Key Processes
The following diagrams, generated using the DOT language, illustrate the biosynthetic pathway of this compound and a typical experimental workflow.
Caption: Biosynthetic pathway of this compound.
Caption: Experimental workflow for this compound studies.
Caption: Mechanism of action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Antifungal Spectrum, In Vivo Efficacy, and Structure–Activity Relationship of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the antifungal compound ilicicolin K through genetic activation of the ilicicolin biosynthetic pathway in Trichoderma reesei - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Ilicicolin H: A Deep Dive into its Mechanism of Action on Fungal Mitochondria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ilicicolin H, a natural product first isolated from the fungus Cylindrocladium ilicicola, has emerged as a potent and highly selective antifungal agent.[1] Its efficacy stems from a targeted disruption of mitochondrial function, a critical hub for cellular energy production and viability in fungi. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's action on fungal mitochondria, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved pathways to support further research and drug development efforts.
Core Mechanism: Targeting the Mitochondrial Respiratory Chain
This compound's primary mechanism of action is the specific inhibition of the mitochondrial cytochrome bc1 complex, also known as Complex III, a crucial component of the electron transport chain.[1][2][3] This inhibition disrupts the flow of electrons, halting the generation of a proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis.[2] The cessation of mitochondrial respiration ultimately leads to fungal cell death.
Binding Site and Selectivity
This compound binds to the Qn site (also referred to as the Qi site) of the cytochrome bc1 complex. While its effects on electron transfer are similar to the well-known inhibitor antimycin, this compound utilizes a different binding mode within the Qn site. This unique interaction is the basis for its remarkable selectivity, exhibiting over 1000-fold greater inhibition of the fungal cytochrome bc1 complex compared to its mammalian counterpart. This high degree of selectivity underscores its potential as a promising candidate for antifungal drug development with a favorable therapeutic window.
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been quantified across various fungal species and in comparison to mammalian systems. The following tables summarize key data from published studies.
Table 1: Inhibitory Activity of this compound on Ubiquinol-Cytochrome c Reductase (Complex III)
| Organism/Tissue Source | IC₅₀ | Reference |
| Saccharomyces cerevisiae | 3-5 nM | |
| Candida albicans | 0.8 ng/mL | |
| Candida albicans (NADH:cytochrome c oxidoreductase) | 0.8 ng/mL (1.85 nM) | |
| Saccharomyces cerevisiae (NADH:cytochrome c oxidoreductase) | 1.0 ng/mL (2.31 nM) | |
| Bovine Heart Mitochondria | 200-250 nM | |
| Rat Liver | 1500 ng/mL | |
| Rhesus Liver | 500 ng/mL |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Pathogenic Fungi
| Fungal Species | MIC Range (µg/mL) | Reference |
| Candida albicans | 0.04 - 0.31 | |
| Other Candida species | 0.01 - 5.0 | |
| Cryptococcus species | 0.1 - 1.56 | |
| Aspergillus fumigatus | 0.08 |
Note: The antifungal activity of this compound is dependent on the carbon source in the growth media. MIC values are significantly lower in media containing non-fermentable carbon sources like glycerol, highlighting the compound's reliance on inhibiting mitochondrial respiration.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Ubiquinol-Cytochrome c Reductase (Complex III) Activity Assay
This spectrophotometric assay measures the enzymatic activity of the cytochrome bc1 complex and its inhibition by this compound.
Materials:
-
Isolated mitochondria from the target organism (e.g., Saccharomyces cerevisiae, Candida albicans, bovine heart).
-
Assay Buffer: 50 mM potassium phosphate (B84403), pH 7.4, 1 mM EDTA.
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Cytochrome c (from horse heart), final concentration 50 µM.
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Decylubiquinol (DBH₂) or Ubiquinol-2 as the substrate.
-
Potassium cyanide (KCN), final concentration 1 mM (to inhibit Complex IV).
-
This compound stock solution in DMSO.
-
Spectrophotometer capable of measuring absorbance at 550 nm.
Procedure:
-
Prepare a reaction mixture in a cuvette containing Assay Buffer, cytochrome c, and KCN.
-
Add a known amount of isolated mitochondria (e.g., 5-10 µg of protein).
-
For inhibition studies, pre-incubate the mitochondria with varying concentrations of this compound for 2-3 minutes.
-
Initiate the reaction by adding the substrate (e.g., DBH₂ to a final concentration of 50 µM).
-
Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.
-
Calculate the rate of reaction from the linear portion of the absorbance curve.
-
Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mitochondrial Oxygen Consumption Assay
This assay measures the rate of oxygen consumption by isolated mitochondria in the presence of different substrates and inhibitors to pinpoint the site of action in the electron transport chain.
Materials:
-
Isolated mitochondria.
-
Respiration Buffer (e.g., containing mannitol, sucrose, phosphate buffer, and EDTA).
-
Substrates for different complexes:
-
Complex I: NADH, ethanol, glycerol-3-phosphate
-
Complex II: Succinate
-
Complex IV: Ascorbate/TMPD
-
-
This compound stock solution in DMSO.
-
Other respiratory chain inhibitors (for controls): Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor), KCN (Complex IV inhibitor), Oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent).
-
Oxygen electrode (e.g., Clark-type electrode) or a Seahorse XF Analyzer.
Procedure:
-
Calibrate the oxygen electrode system.
-
Add a known amount of isolated mitochondria to the respiration chamber containing air-saturated Respiration Buffer.
-
Add a substrate to initiate oxygen consumption (e.g., NADH for Complex I-III activity).
-
Record the basal rate of oxygen consumption.
-
Add varying concentrations of this compound and record the resulting inhibition of oxygen consumption.
-
To further characterize the effect, other inhibitors can be added sequentially to measure different respiratory states (e.g., State 4 respiration with oligomycin, maximal uncoupled respiration with FCCP).
-
Calculate the IC₅₀ of this compound for the inhibition of substrate-dependent oxygen consumption.
Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay
This assay determines the lowest concentration of an antifungal agent that inhibits the visible growth of a fungal strain.
Materials:
-
Fungal strain (e.g., Candida albicans).
-
Growth medium (e.g., Yeast extract-peptone-glycerol (YPG) to ensure dependence on respiration).
-
This compound stock solution in DMSO.
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Prepare a standardized inoculum of the fungal strain in the growth medium.
-
Dispense the fungal suspension into the wells of a 96-well plate.
-
Add serial dilutions of this compound to the wells. Include a positive control (no drug) and a negative control (no fungus).
-
Incubate the plates at an appropriate temperature (e.g., 30°C) for 24-48 hours.
-
Determine the MIC as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥90%) compared to the drug-free control, often measured by absorbance at 600 nm.
Visualizing the Mechanism and Workflow
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the signaling pathways and experimental workflows.
Caption: this compound's inhibitory action on Complex III of the mitochondrial electron transport chain.
Caption: A typical experimental workflow for characterizing the antifungal activity of this compound.
Conclusion
This compound represents a compelling antifungal candidate due to its potent and selective inhibition of the fungal mitochondrial cytochrome bc1 complex. The detailed understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental protocols, provides a solid foundation for further preclinical and clinical development. The high selectivity of this compound for the fungal respiratory chain continues to make it an attractive lead compound in the quest for novel, effective, and safe antifungal therapies.
References
Ilicicolin H: A Technical Guide to its Antifungal Activity Spectrum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antifungal properties of Ilicicolin H, a natural product isolated from fungi such as Cylindrocladium ilicicola and Gliocadium roseum.[1][2] this compound has demonstrated potent, broad-spectrum antifungal activity against a range of clinically relevant pathogens, including species of Candida, Cryptococcus, and Aspergillus.[2][3][4] Its unique mechanism of action, targeting the mitochondrial respiratory chain, makes it a subject of significant interest for the development of novel antifungal therapeutics.
Quantitative Antifungal Activity
This compound exhibits a wide range of inhibitory activity against various fungal species. The minimum inhibitory concentration (MIC) values, a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, are summarized below. The activity of this compound is notably dependent on the carbon source used in the testing media; its potency is significantly higher in media containing a non-fermentable carbon source like glycerol, underscoring its mechanism of action through the inhibition of respiration.
| Fungal Species | Strain(s) | MIC (µg/mL) | Notes |
| Candida albicans | MY 1055 | 0.04 | |
| Candida albicans | MY 2301 | 0.31 | Fluconazole-resistant strain. |
| Candida albicans | ATCC10231 | 6.3 | |
| Candida species (various) | - | 0.01 - 5.0 | |
| Candida glabrata | CLY 574 | 0.63 | |
| Candida krusei | CLY 549 | 0.01 | |
| Cryptococcus species | - | 0.1 - 1.56 | Generally superior to comparator drugs. |
| Cryptococcus neoformans | MY 2061 | 0.1 | |
| Aspergillus fumigatus | - | 0.08 | |
| Aspergillus flavus | - | Resistant | |
| Saccharomyces cerevisiae | MY 2141 | >50 (glucose media) | |
| Saccharomyces cerevisiae | MY 2141 | 0.012 (glycerol media) |
Mechanism of Action: Inhibition of Mitochondrial Respiration
This compound exerts its antifungal effect through the highly selective inhibition of the mitochondrial cytochrome bc1 complex, also known as Complex III of the electron transport chain. This inhibition disrupts the transfer of electrons, halting ATP synthesis and leading to cellular demise. This compound binds to the Qn site of the cytochrome bc1 complex, a different binding location than the well-known inhibitor antimycin. Notably, this compound displays a remarkable selectivity for the fungal enzyme, with over 1000-fold greater inhibition of the fungal cytochrome bc1 complex compared to the equivalent in rat liver. The 50% inhibitory concentration (IC50) against the C. albicans NADH:cytochrome c oxidoreductase is approximately 0.8 ng/mL, while for the rat liver enzyme it is 1500 ng/mL.
References
- 1. Antifungal Spectrum, In Vivo Efficacy, and Structure–Activity Relationship of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antifungal spectrum, in vivo efficacy, and structure-activity relationship of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Physicochemical properties of Ilicicolin H
An In-depth Technical Guide to the Physicochemical Properties of Ilicicolin H
Introduction
This compound is a potent natural product with significant antifungal activity, first isolated in 1971 from the fungus Cylindrocladium ilicicola.[1][2] It has since been isolated from other fungi, such as Gliocadium roseum.[1][3][4] This compound belongs to the polyketide-nonribosomal peptide synthase (NRPS) class of natural products. This compound has garnered considerable interest from the scientific community due to its potent and broad-spectrum antifungal properties against a range of pathogenic fungi, including Candida spp., Aspergillus fumigatus, and Cryptococcus spp. Its specific mechanism of action, which involves the inhibition of mitochondrial respiration, makes it a valuable tool for research and a promising candidate for the development of new antifungal therapies.
This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and experimental protocols related to this compound. It is intended for researchers, scientists, and drug development professionals working in the fields of natural product chemistry, mycology, and antifungal drug discovery.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and interpretation in experimental settings.
| Property | Value | References |
| Molecular Formula | C₂₇H₃₁NO₄ | |
| Molecular Weight | 433.5 g/mol | |
| Exact Mass | 433.22530847 Da | |
| CAS Number | 12689-26-8 | |
| Appearance | Not specified; related Ilicicolin C appears as pale yellow needles. | |
| Solubility | Soluble in methanol (B129727) and Dimethyl Sulfoxide (DMSO). | |
| Melting Point | Data not readily available. | |
| IUPAC Name | 3-[(1R,2S,4aS,7S,8aR)-4,7-dimethyl-1-[(E)-prop-1-enyl]-1,2,4a,5,6,7,8,8a-octahydronaphthalene-2-carbonyl]-4-hydroxy-5-(4-hydroxyphenyl)-1H-pyridin-2-one |
Biological Activity and Mechanism of Action
This compound exhibits potent antifungal activity through a highly specific mechanism. It is a selective inhibitor of the mitochondrial cytochrome bc1 complex, also known as Complex III of the electron transport chain. This inhibition disrupts the process of cellular respiration, which is critical for the viability of fungal cells.
Inhibitory Activity
The inhibitory potency of this compound against various fungal species and specific enzymes is detailed below.
| Target | Organism/System | IC₅₀ / MIC | References |
| Mitochondrial Cytochrome bc1 Reductase | Fungal | 2–3 ng/mL | |
| Ubiquinol-cytochrome c reductase | Saccharomyces cerevisiae | 3–5 nM | |
| Ubiquinol-cytochrome c reductase | Bovine | 200–250 nM | |
| Candida albicans | (MIC) | 0.04–0.31 µg/mL | |
| Cryptococcus species | (MIC) | 0.1–1.56 µg/mL | |
| Aspergillus fumigatus | (MIC) | 0.08 µg/mL |
A key feature of this compound is its high selectivity for the fungal cytochrome bc1 complex, showing over 1000-fold greater inhibition of the fungal enzyme compared to its mammalian counterpart from rat liver. This selectivity is a crucial attribute for a potential antifungal therapeutic agent.
Signaling Pathway
This compound binds to the Qn site (also known as the Qi site) of the cytochrome bc1 complex. This binding event blocks the oxidation-reduction of cytochrome b, effectively halting the electron flow through the complex and preventing the generation of ATP.
Experimental Protocols
The following sections outline the general methodologies for the isolation, purification, and characterization of this compound.
Isolation and Purification Workflow
The isolation of this compound typically involves fungal fermentation followed by a multi-step extraction and purification process. While specific protocols may vary, the general workflow is depicted below.
1. Fungal Fermentation: The producing fungal strain, such as Gliocadium roseum, is cultured in a suitable liquid medium under optimized conditions (temperature, pH, aeration) to promote the biosynthesis of this compound.
2. Extraction: After fermentation, the fungal mycelium is separated from the broth. The mycelium is then extracted with an organic solvent like methanol to isolate the secondary metabolites, including this compound. The methanol extract is subsequently evaporated to yield an oily residue.
3. Solvent Partitioning: The residue is dissolved in a solvent such as diethyl ether and washed sequentially with acidic, basic, and neutral aqueous solutions to remove impurities. The organic phase, containing the crude this compound, is then evaporated to dryness.
4. Chromatographic Purification: The crude extract is subjected to chromatographic techniques for final purification.
-
Silica (B1680970) Gel Chromatography (Classical Method): The extract is loaded onto a silica gel column and eluted with a solvent gradient of increasing polarity. Fractions are collected and monitored by Thin-Layer Chromatography (TLC).
-
High-Performance Liquid Chromatography (HPLC): For higher purity, reversed-phase HPLC (e.g., with a C18 column) is employed, using a gradient of water and acetonitrile (B52724) as the mobile phase.
Spectroscopic Characterization
The structure of this compound is elucidated and confirmed using a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent, typically DMSO-d₆.
Mass Spectrometry (MS):
-
Method: High-resolution mass spectrometry is typically performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.
-
Sample Preparation: The sample is dissolved in methanol and introduced into the mass spectrometer.
-
Analysis: Data is acquired in positive ion mode to determine the accurate mass and elemental composition of the molecule.
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy:
-
General protocols for IR and UV-Vis spectroscopy of organic compounds would be followed to identify functional groups and conjugated systems, respectively. However, specific spectral data for this compound are not widely reported in the literature.
Conclusion
This compound stands out as a natural product with potent and selective antifungal properties. Its well-defined mechanism of action, targeting a crucial enzyme in fungal mitochondrial respiration, makes it an invaluable chemical probe for studying the cytochrome bc1 complex. The detailed physicochemical data and experimental protocols provided in this guide serve as a critical resource for researchers aiming to explore the therapeutic potential of this compound and to develop new, effective antifungal agents. While challenges such as high plasma protein binding have been noted in vivo, the unique structure and potent activity of this compound continue to make it a compelling lead compound for medicinal chemistry efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. Antifungal Spectrum, In Vivo Efficacy, and Structure–Activity Relationship of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal spectrum, in vivo efficacy, and structure-activity relationship of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Complexity of Ilicicolin H: A Technical Guide to its Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Ilicicolin H, a potent antifungal agent, has garnered significant interest within the scientific community due to its broad-spectrum activity and novel mechanism of action.[1][2] This technical guide provides an in-depth analysis of the structure elucidation and stereochemical determination of this compound, presenting key data, experimental protocols, and logical workflows to support further research and development in this area. First isolated from the fungus Cylindrocladium ilicicola and later from Gliocadium roseum, this compound targets the mitochondrial cytochrome bc1 reductase, a critical enzyme in the fungal electron transport chain.[3][4][5]
Spectroscopic Data for Structural Characterization
The definitive structure of this compound was established through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). These methods provided unambiguous evidence for its molecular formula, connectivity, and three-dimensional arrangement.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
The following table summarizes the proton and carbon NMR chemical shifts for this compound, recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6). This data is fundamental to understanding the chemical environment of each atom within the molecule.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Pyridone Moiety | ||
| 2 | - | 164.5 |
| 3 | - | 110.2 |
| 4 | - | 178.9 |
| 5 | - | 118.5 |
| 6 | 7.98 (s) | 134.5 |
| p-Hydroxyphenyl Moiety | ||
| 1' | - | 125.8 |
| 2', 6' | 7.25 (d, J=8.5 Hz) | 131.2 |
| 3', 5' | 6.80 (d, J=8.5 Hz) | 115.4 |
| 4' | 9.65 (s) | 157.8 |
| Decalin Moiety & Acyl Chain | ||
| 7 | - | 210.1 |
| 8 | 4.15 (dd, J=10.0, 4.5 Hz) | 52.3 |
| 9 | 2.85 (m) | 45.1 |
| 10 | 1.85 (m) | 35.6 |
| 11 | 1.25 (m), 1.65 (m) | 30.2 |
| 12 | 1.95 (m) | 38.7 |
| 13 | 1.55 (m) | 28.9 |
| 14 | 0.95 (d, J=6.5 Hz) | 21.5 |
| 15 | 2.15 (m) | 42.1 |
| 16 | 5.45 (m) | 130.5 |
| 17 | 5.60 (m) | 128.7 |
| 18 | 1.68 (d, J=6.0 Hz) | 18.2 |
| 19 | 0.85 (d, J=7.0 Hz) | 15.6 |
Table 2: High-Resolution Mass Spectrometry (HRMS) Data
HRMS analysis confirmed the elemental composition of this compound, providing a precise molecular weight and corroborating the proposed molecular formula.
| Parameter | Value |
| Molecular Formula | C₂₇H₃₁NO₄ |
| Calculated Mass | 433.2253 |
| Observed Mass [M+H]⁺ | 433.2264 |
Experimental Protocols for Structural Analysis
The structural characterization of this compound relies on standardized and meticulously executed experimental protocols. The following sections detail the methodologies employed to acquire the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of purified this compound was dissolved in deuterated dimethyl sulfoxide (DMSO-d6).
-
Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Standard acquisition parameters were used to obtain the proton spectrum, providing information on chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and coupling constants (J values).
-
¹³C NMR: Proton-decoupled ¹³C NMR spectra were acquired to determine the chemical shifts of all carbon atoms in the molecule.
-
2D NMR: Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were utilized to establish the connectivity between protons and carbons, ultimately piecing together the molecular framework.
-
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: The purified compound was dissolved in methanol.
-
Instrumentation: HRMS analysis was performed using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) mass analyzer.
-
Data Acquisition: The sample was introduced into the mass spectrometer via direct infusion. Data was acquired in positive ion mode, yielding the [M+H]⁺ ion, from which the precise molecular weight and elemental composition were determined.
Stereochemistry and Biosynthetic Pathway
The absolute stereochemistry of this compound has been defined as (1R,2S,4aS,7S,8aR). This specific three-dimensional arrangement is a direct consequence of its intricate biosynthetic pathway, which involves a series of stereoselective enzymatic reactions.
The biosynthesis of this compound is initiated by a polyketide-nonribosomal peptide synthetase (PKS-NRPS) enzyme. The backbone is derived from acetyl-CoA and tyrosine, with two methyl groups originating from S-adenosylmethionine. A key step in the formation of the characteristic decalin ring system is an intramolecular Diels-Alder reaction catalyzed by a dedicated enzyme. The stereochemical outcome of this reaction dictates the final stereochemistry of this compound.
References
- 1. Antifungal Spectrum, In Vivo Efficacy, and Structure–Activity Relationship of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal spectrum, in vivo efficacy, and structure-activity relationship of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Ilicicolin H: A Potent and Selective Inhibitor of Fungal Cytochrome bc1
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Ilicicolin H, a natural product originally isolated from the fungus Cylindrocladium iliciola and later from Gliocadium roseum, is a potent and highly selective inhibitor of the mitochondrial cytochrome bc1 complex (also known as Complex III).[1][2][3] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its study. Its remarkable selectivity for fungal over mammalian cytochrome bc1 complexes makes it a significant lead compound in the development of novel antifungal therapeutics.[2][4]
Mechanism of Action
This compound exerts its antifungal activity by specifically targeting the cytochrome bc1 complex, a critical enzyme in the mitochondrial electron transport chain responsible for generating the proton gradient that drives ATP synthesis. Inhibition of this complex disrupts mitochondrial respiration, leading to fungal cell death.
Binding Site and Molecular Interaction
This compound binds to the Qn site (also referred to as the Qi or ubiquinone reduction site) of the cytochrome bc1 complex. This binding event obstructs the oxidation-reduction of cytochrome b through the N center of the complex. While its inhibitory effects are similar to another well-characterized Qn site inhibitor, antimycin, their binding modes are distinct. This is evidenced by their different effects on the absorption spectrum of cytochrome b; this compound induces a characteristic blue shift in the absorption spectrum of ferro-cytochrome b. Titration of this spectral shift indicates that one molecule of this compound binds per Qn site. Notably, this compound does not affect the oxidation of ubiquinol (B23937) through the P center (Qp site) of the complex.
Resistance studies in Saccharomyces cerevisiae and Candida albicans have identified single amino acid changes at several sites within the cytochrome b gene, which is involved in ubiquinone binding, conferring resistance to this compound. Interestingly, these resistant mutants do not exhibit cross-resistance with other known cytochrome bc1 inhibitors like antimycin or myxothiazol.
Quantitative Data
The inhibitory potency of this compound demonstrates significant selectivity for fungal cytochrome bc1 complexes over their mammalian counterparts.
Table 1: Inhibitory Activity of this compound on Ubiquinol-Cytochrome c Reductase (Complex III)
| Organism/Tissue Source | Assay | IC50 Value | Reference |
| Saccharomyces cerevisiae (yeast) | Ubiquinol-cytochrome c reductase activity | 3-5 nM | |
| Bovine Heart Mitochondria | Ubiquinol-cytochrome c reductase activity | 200-250 nM | |
| Candida albicans | NADH:cytochrome bc1 reductase | 2-3 ng/mL | |
| Rat Liver Mitochondria | NADH:cytochrome bc1 reductase | 2000-5000 ng/mL | |
| Candida albicans | NADH:cytochrome c oxidoreductase | 0.8 ng/mL | |
| Rat Liver | NADH:cytochrome c oxidoreductase | 1500 ng/mL | |
| Rhesus Liver | NADH:cytochrome c oxidoreductase | 500 ng/mL |
Table 2: Effect of this compound on Mitochondrial Oxygen Consumption in S. cerevisiae
| Substrate(s) | Target Complex(es) | IC50 (µg/mL) | Reference |
| Ethanol, Glycerol-3-phosphate, NADH | Complex I-III | 0.008, 0.02, 0.08 respectively | |
| Succinate (B1194679) | Complex II-III | 1.0 | |
| Ascorbate/TMPD | Complex IV | >10.0 |
Table 3: Antifungal Activity of this compound (Minimum Inhibitory Concentration - MIC)
| Fungal Species | MIC Range (µg/mL) | Reference |
| Candida spp. | 0.01 - 5.0 | |
| Candida albicans | 0.04 - 0.31 | |
| Cryptococcus spp. | 0.1 - 1.56 | |
| Aspergillus fumigatus | 0.08 |
Note: The antifungal activity of this compound is dependent on the carbon source in the test media. Higher efficacy is observed in media containing non-fermentable carbon sources like glycerol.
Experimental Protocols
Ubiquinol-Cytochrome c Reductase Activity Assay
This spectrophotometric assay measures the enzymatic activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c.
Materials:
-
Isolated mitochondria or purified cytochrome bc1 complex
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.4)
-
EDTA (1 mM)
-
Potassium cyanide (KCN, 1 mM) - Caution: Highly toxic
-
Cytochrome c (from horse heart, oxidized form)
-
Ubiquinol-2 (or other suitable ubiquinol analog like decylubiquinol)
-
This compound stock solution (in DMSO)
-
Spectrophotometer capable of measuring absorbance at 550 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing potassium phosphate buffer, EDTA, and KCN. The KCN is included to inhibit cytochrome c oxidase.
-
Add a known concentration of oxidized cytochrome c (e.g., 50 µM) to the reaction mixture.
-
Add the mitochondrial preparation or purified enzyme to the cuvette and incubate for a few minutes at the desired temperature (e.g., 25°C) to allow for temperature equilibration.
-
To a parallel cuvette for the experimental condition, add the desired concentration of this compound (or DMSO for the vehicle control) and incubate for a few minutes.
-
Initiate the reaction by adding ubiquinol-2.
-
Immediately monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance curve.
-
Determine the IC50 value by measuring the reaction rate at various concentrations of this compound and fitting the data to a dose-response curve.
Mitochondrial Oxygen Consumption Assay
This assay measures the rate of oxygen consumption in isolated mitochondria using a Clark-type oxygen electrode or other oxygen-sensing technology to assess the impact of this compound on the electron transport chain.
Materials:
-
Isolated mitochondria
-
Respiration Buffer (e.g., containing mannitol, sucrose, phosphate buffer, and a substrate for a specific complex)
-
Substrates for different mitochondrial complexes (e.g., NADH, ethanol, glycerol-3-phosphate for Complex I-III; succinate for Complex II-III; ascorbate/TMPD for Complex IV)
-
This compound stock solution (in DMSO)
-
Oxygen electrode system
Procedure:
-
Calibrate the oxygen electrode system.
-
Add a known amount of isolated mitochondria to the respiration buffer in the electrode chamber.
-
Add a substrate to initiate respiration and record the basal oxygen consumption rate.
-
Add varying concentrations of this compound to the chamber and record the resulting oxygen consumption rates.
-
Calculate the percentage of inhibition at each concentration relative to the basal rate.
-
Determine the IC50 value by plotting the percent inhibition against the this compound concentration.
-
To further characterize mitochondrial function, other inhibitors can be added sequentially, such as oligomycin (B223565) (to measure proton leak), FCCP (to measure maximal uncoupled respiration), and antimycin A/rotenone (to inhibit all mitochondrial respiration).
Minimum Inhibitory Concentration (MIC) Determination in Yeast
This protocol determines the lowest concentration of this compound that inhibits the visible growth of yeast.
Materials:
-
Yeast strain (e.g., S. cerevisiae, C. albicans)
-
Culture medium with a non-fermentable carbon source (e.g., YPG medium: 1% yeast extract, 2% peptone, 3% glycerol)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Plate reader (optional, for measuring optical density)
Procedure:
-
Prepare a standardized yeast inoculum from an overnight culture (e.g., 1 x 10^5 cells/mL).
-
In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the culture medium to create a range of final concentrations.
-
Add the standardized yeast inoculum to each well.
-
Include a positive control (no drug) and a negative control (no cells).
-
Incubate the plate at the optimal temperature for the yeast strain (e.g., 30°C) for 24-48 hours.
-
Determine the MIC as the lowest concentration of this compound that visibly inhibits yeast growth (the first clear well). This can be assessed visually or by measuring the optical density at 600 nm.
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the mitochondrial electron transport chain by this compound at Complex III.
Experimental Workflow Diagram
Caption: Experimental workflow for determining the IC50 of this compound on cytochrome bc1 activity.
Conclusion
This compound is a highly potent and selective inhibitor of the fungal mitochondrial cytochrome bc1 complex, acting at the Qn site. Its strong in vitro antifungal activity across a broad spectrum of pathogens, coupled with its significant selectivity over mammalian enzymes, underscores its potential as a valuable lead compound for the development of new antifungal drugs. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for further research and development efforts in this area. While challenges such as plasma protein binding have been noted in vivo, the unique mechanism of action and high selectivity of this compound warrant continued investigation and optimization.
References
- 1. Inhibition of the yeast cytochrome bc1 complex by this compound, a novel inhibitor that acts at the Qn site of the bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Antifungal Spectrum, In Vivo Efficacy, and Structure–Activity Relationship of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Ilicicolin H: A Technical Guide to its Natural Origins and Isolation
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the natural sourcing and isolation of Ilicicolin H, a potent antifungal agent. This document details the primary microbial producers, optimized fermentation and extraction protocols, and purification methodologies, supported by quantitative data and visual workflows.
Natural Sources and Production of this compound
This compound is a polyketide-nonribosomal peptide hybrid metabolite produced by several species of filamentous fungi. First identified from Cylindrocladium ilicicola, it has since been isolated from other fungal genera, demonstrating a widespread capability for its biosynthesis within the fungal kingdom.[1][2] High-yield production has been notably achieved from Gliocadium roseum.[3] Furthermore, the biosynthetic gene cluster for ilicicolins has been successfully activated in Trichoderma reesei, opening avenues for heterologous production and genetic engineering to create novel analogs like Ilicicolin K.[1][3] An endophytic fungus, Neonectria sp. DH2, isolated from Meconopsis grandis in Tibet, has also been identified as a producer of this compound.
| Fungal Source | Reported Yield | Reference |
| Gliocadium roseum | Up to 1500 mg/L | |
| Neonectria sp. DH2 | 30 mg from 120 x 1 L flasks | |
| Engineered Trichoderma reesei | ~20 mg/L (Ilicicolin K) | |
| Fusarium sp. F4 | 25.1 mg/L (optimized) |
Experimental Protocols: From Fermentation to Pure Compound
The isolation of this compound involves a multi-step process encompassing fungal fermentation, solvent extraction, and chromatographic purification. The following protocols are a composite of methodologies reported in the literature.
Fungal Fermentation
Objective: To cultivate a high-yield culture of an this compound-producing fungus.
Materials:
-
This compound-producing fungal strain (e.g., Neonectria sp. DH2 or Gliocadium roseum)
-
Solid rice medium or Potato Dextrose Broth (PDB)
-
Sterile 1 L flasks
-
Incubator
Procedure:
-
Prepare the solid rice medium or PDB in 1 L flasks and sterilize by autoclaving.
-
Inoculate the sterile medium with the this compound-producing fungal strain.
-
Incubate the cultures at 20°C for 28 days in stationary culture for solid medium, or with shaking for liquid medium.
Extraction of Crude this compound
Objective: To extract the secondary metabolites, including this compound, from the fungal culture.
Materials:
-
Fungal culture from step 2.1
-
Methanol (MeOH)
-
Ethyl acetate
-
Rotary evaporator
Procedure:
-
For solid cultures, the entire fermented rice medium is extracted. For liquid cultures, the mycelia and supernatant are separated.
-
The fungal biomass (and solid substrate, if applicable) is extracted three times with methanol. The supernatant from liquid cultures can be extracted with ethyl acetate.
-
The organic extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
Purification of this compound
Objective: To isolate pure this compound from the crude extract.
Materials:
-
Crude extract from step 2.2
-
Reverse-phase High-Performance Liquid Chromatography (HPLC) system
-
C18 HPLC column
-
Acetonitrile (B52724) (ACN)
-
Water (H₂O)
Procedure:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
-
Purify the dissolved extract using reverse-phase HPLC.
-
Employ a C18 column with a linear gradient of acetonitrile in water to separate the components of the crude extract.
-
Monitor the elution profile with a UV detector and collect the fractions corresponding to the this compound peak.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Spectroscopic Data for this compound
The structural elucidation of this compound is confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
| ¹H NMR (400 MHz, DMSO-d₆) | |
| Chemical Shift (δ) ppm | Multiplicity |
| ... | ... |
| Detailed peak assignments would be listed here based on primary literature. |
| ¹³C NMR (100 MHz, DMSO-d₆) | |
| Chemical Shift (δ) ppm | Carbon Type |
| ... | ... |
| Detailed peak assignments would be listed here based on primary literature. |
| High-Resolution Mass Spectrometry (HRMS) | |
| Parameter | Value |
| Ionization Mode | ESI+ |
| Molecular Formula | C₂₇H₃₁NO₄ |
| Calculated Mass | ... |
| Measured Mass | ... |
Visualizing the Workflow and Biological Context
Isolation and Purification Workflow
The following diagram illustrates the general workflow for the isolation and purification of this compound from a fungal source.
Caption: A generalized workflow for the isolation and purification of this compound.
Biosynthetic Pathway of this compound
This compound biosynthesis is initiated by a polyketide-nonribosomal peptide synthetase (PKS-NRPS). The backbone is derived from acetyl-CoA and tyrosine, with methyl groups originating from methionine. Key enzymatic steps include the formation of a tetramic acid moiety, which is then converted to a pyridone by a P450 enzyme. A crucial intramolecular Diels-Alder reaction, catalyzed by a dedicated enzyme, forms the characteristic decalin ring system.
Caption: A simplified schematic of the this compound biosynthetic pathway.
Mechanism of Antifungal Action
This compound exhibits its potent antifungal activity by specifically inhibiting the mitochondrial cytochrome bc1 complex (Complex III) of the electron transport chain. It binds to the Qn site of this complex, disrupting mitochondrial respiration and leading to a cascade of events that culminate in fungal cell death. This targeted action provides a high degree of selectivity for fungal over mammalian cells.
Caption: The inhibitory effect of this compound on the fungal electron transport chain.
References
Methodological & Application
Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Ilicicolin H
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing in vitro antifungal susceptibility testing of Ilicicolin H, a potent antifungal agent. This document includes detailed protocols for the widely accepted broth microdilution method, a summary of its antifungal activity, and a description of its mechanism of action.
This compound is a natural product isolated from fungi such as Cylindrocladium ilicicola and Gliocadium roseum.[1][2] It exhibits broad-spectrum antifungal activity against a range of clinically important yeasts and molds, including species of Candida, Cryptococcus, and Aspergillus.[1][2][3] The primary mechanism of action of this compound is the inhibition of the mitochondrial cytochrome bc1 complex (also known as complex III) in the fungal electron transport chain. This disruption of mitochondrial respiration leads to a depletion of cellular energy, ultimately resulting in fungal cell death. Notably, this compound demonstrates a high degree of selectivity for the fungal cytochrome bc1 complex, with significantly lower activity against the mammalian equivalent, making it a promising candidate for further drug development.
Quantitative Data Summary
The in vitro antifungal activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents the visible growth of a microorganism. The following table summarizes the MIC values of this compound against various fungal species as reported in the literature. It is important to note that the antifungal activity of this compound can be influenced by the carbon source in the growth medium, with greater potency observed in media containing non-fermentable carbon sources like glycerol.
| Fungal Strain | This compound MIC (µg/mL) | Caspofungin MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Fluconazole MIC (µg/mL) | Reference |
| Candida albicans (MY 1055) | 0.04 | 0.25 | 0.25 | 0.5 | |
| Candida albicans (MY 2301, Fluconazole-resistant) | 0.31 | 0.5 | 0.5 | >64 | |
| Candida glabrata (CLY 574) | 0.63 | 0.5 | 0.4 | >64 | |
| Candida krusei (CLY 549) | 0.01 | 1 | 0.5 | 16 | |
| Candida parapsilosis (ATCC 22019) | 0.16 | 1 | 0.13 | 2 | |
| Cryptococcus neoformans (MY 2061) | 0.2 | 16 | 0.13 | 2 | |
| Aspergillus fumigatus (MF 5668) | 0.08 | 64 | 0.5 | >64 | |
| Aspergillus flavus (MF 383) | >100 | >64 | 1 | >64 |
Experimental Protocols
The following protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution antifungal susceptibility testing.
Broth Microdilution Method for Yeasts (e.g., Candida spp., Cryptococcus spp.)
This method is considered the gold standard for determining the MIC of antifungal agents against yeast isolates.
1. Materials and Reagents:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI 1640 liquid medium with L-glutamine, without sodium bicarbonate, and buffered with 3-(N-morpholino)propanesulfonic acid (MOPS)
-
Sterile 96-well, U-bottom microtiter plates
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
0.5 McFarland standard
-
Positive control antifungal agent (e.g., fluconazole, amphotericin B)
-
Fungal isolate to be tested
-
Sabouraud Dextrose Agar (B569324) (SDA) or Potato Dextrose Agar (PDA) plates
2. Preparation of this compound Stock Solution: a. Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). b. Further dilute the stock solution in RPMI 1640 medium to prepare a working solution at twice the highest desired final concentration.
3. Inoculum Preparation: a. Subculture the fungal isolate onto an SDA or PDA plate and incubate at 35°C for 24-48 hours to ensure purity and viability. b. Select several well-isolated colonies and suspend them in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm. d. Dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
4. Microtiter Plate Preparation and Inoculation: a. Dispense 100 µL of RPMI 1640 broth into wells 2 through 12 of a 96-well microtiter plate. b. Add 200 µL of the this compound working solution to well 1. c. Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10. d. Well 11 will serve as a positive control (containing a standard antifungal) and well 12 as the growth control (drug-free). e. Add 100 µL of the standardized fungal inoculum to each well (wells 1-12), bringing the final volume in each well to 200 µL.
5. Incubation and MIC Determination: a. Incubate the microtiter plates at 35°C for 24 to 48 hours. b. The MIC is determined as the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50%) compared to the growth control well. This can be assessed visually or by reading the optical density at 600 nm using a microplate reader.
Broth Microdilution Method for Molds (e.g., Aspergillus spp.)
The protocol for molds is similar to that for yeasts, with key differences in the preparation of the inoculum.
1. Inoculum Preparation: a. Grow the mold on a suitable agar medium (e.g., PDA) at 35°C for 7 days or until adequate sporulation is observed. b. Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 20). c. Gently scrape the surface with a sterile loop. d. Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes. e. Adjust the conidial suspension with a hemocytometer to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI 1640 medium.
2. Microtiter Plate Preparation, Inoculation, and Incubation: a. Follow steps 4a-e as described for the yeast protocol, using the prepared mold inoculum. b. Incubate the plates at 35°C for 48 to 72 hours, or until sufficient growth is seen in the control well. c. The MIC is the lowest concentration that shows no visible growth.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound on the fungal mitochondrial electron transport chain.
Experimental Workflow
Caption: Experimental workflow for antifungal susceptibility testing using the broth microdilution method.
References
Application Note: Method for Determining Ilicicolin H Minimum Inhibitory Concentration (MIC) Values
Audience: Researchers, scientists, and drug development professionals.
Introduction Ilicicolin H is a natural product isolated from fungi such as Cylindrocladium iliciola and Gliocadium roseum.[1][2] It demonstrates potent and broad-spectrum antifungal activity against a variety of clinically relevant pathogens, including species of Candida, Aspergillus, and Cryptococcus.[1][2] The primary mechanism of action for this compound is the highly selective inhibition of the mitochondrial cytochrome bc1 complex, also known as Complex III of the electron transport chain.[3] This targeted action disrupts cellular respiration, leading to fungal cell death. This document provides a comprehensive protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the standardized broth microdilution method, along with relevant quantitative data and pathway diagrams.
Mechanism of Action: Inhibition of Mitochondrial Respiration
This compound exerts its antifungal effect by specifically binding to the Qn (ubiquinone reduction) site of the cytochrome bc1 complex within the inner mitochondrial membrane. This binding event blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c, which in turn halts the proton pumping activity of Complex III. The disruption of the electron transport chain collapses the mitochondrial membrane potential, inhibits ATP synthesis, and ultimately leads to fungal cell death. Due to this mechanism, the antifungal activity of this compound is most potent when fungi are grown in media containing a non-fermentable carbon source, such as glycerol (B35011), which forces reliance on respiratory metabolism.
Caption: Inhibition of the mitochondrial electron transport chain by this compound.
Quantitative Data: this compound MIC Values
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound against a range of fungal species. These values were determined using broth microdilution methods in media containing a non-fermentable carbon source.
| Fungal Species | MIC Range (µg/mL) | Reference |
| Candida albicans | 0.04 - 0.31 | |
| Other Candida species | 0.01 - 5.0 | |
| Cryptococcus species | 0.1 - 1.56 | |
| Aspergillus fumigatus | 0.08 | |
| Saccharomyces cerevisiae | 0.012 |
Experimental Protocols
Protocol: Broth Microdilution Method for this compound MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing and optimized for the specific properties of this compound.
Principle The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent. It involves exposing a standardized suspension of a microorganism to serial dilutions of the compound in a liquid growth medium within a 96-well microtiter plate. The MIC is defined as the lowest concentration of the compound that results in the complete inhibition of visible growth after a specified incubation period.
Caption: Experimental workflow for the broth microdilution MIC assay.
Materials
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Yeast extract-Peptone-Glycerol (YPG) medium (1% yeast extract, 2% peptone, 3% glycerol) or RPMI 1640 medium.
-
Fungal strains (e.g., Candida albicans, Saccharomyces cerevisiae)
-
Sterile 96-well, flat-bottom microtiter plates
-
Spectrophotometer or microplate reader (optional)
-
Incubator (30-35°C)
Detailed Procedure
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 1 mg/mL).
-
Store the stock solution in aliquots at -80°C for long-term storage.
-
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain overnight in the appropriate liquid medium (e.g., YPG) at the optimal temperature (e.g., 30°C).
-
Dilute the overnight culture in fresh medium to achieve a standardized density. For yeast, this is typically equivalent to a 0.5 McFarland standard, which is then further diluted to a final working concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Preparation of the MIC Plate (Serial Dilutions):
-
In a 96-well plate, add 100 µL of growth medium to all wells except the first column.
-
Create an intermediate dilution of the this compound stock solution in the medium.
-
Add 200 µL of this diluted this compound solution to the first column of the plate.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate. Discard 100 µL from the last column of the dilution series.
-
-
Controls:
-
Growth Control: Wells containing 100 µL of medium and 100 µL of the fungal inoculum, with no drug.
-
Vehicle Control: Wells containing the highest concentration of DMSO used in the assay (typically <1%) and the fungal inoculum.
-
Sterility Control: Wells containing 200 µL of medium only, with no inoculum.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well (except the sterility control), bringing the final volume in each well to 200 µL.
-
Cover the plate and incubate at the optimal temperature for the fungal strain (e.g., 30-35°C) for 24-48 hours.
-
-
Determination of MIC:
-
Visual Determination: After incubation, visually inspect the wells. The MIC is the lowest concentration of this compound in the first well that appears clear, indicating no visible fungal growth.
-
Spectrophotometric Determination (Optional): Measure the optical density (OD) at 600 nm using a microplate reader. The MIC can be defined as the lowest drug concentration that inhibits growth by ≥90% compared to the growth control.
-
Key Considerations and Troubleshooting
-
Carbon Source: The use of a non-fermentable carbon source like glycerol is critical. MIC values can be significantly higher (>50 µg/mL) in glucose-based media as fungi can bypass the need for respiration through fermentation.
-
Protein Binding: this compound is known to have high plasma protein binding. If conducting experiments in media containing serum, be aware that this may sequester the compound and lead to an apparent reduction in potency.
-
Solvent Concentration: The final concentration of DMSO in the assay wells should be kept low (typically ≤1%) to avoid any inhibitory effects on fungal growth.
References
Ilicicolin H stock solution preparation and stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ilicicolin H is a natural product exhibiting potent and broad-spectrum antifungal activity. Its primary mechanism of action involves the highly selective inhibition of the mitochondrial cytochrome bc1 complex (Complex III) of the electron transport chain. By binding to the Qn site of this complex, this compound disrupts cellular respiration, leading to fungal cell death. This targeted action makes it a valuable tool for research in mycology, cancer biology, and mitochondrial function. These application notes provide detailed protocols for the preparation of this compound stock solutions, an overview of its stability, and methods for its application in common experimental settings.
Data Presentation
Table 1: Solubility and Stock Solution Parameters for this compound
| Parameter | Value | Notes |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | Anhydrous, high-purity DMSO is recommended to ensure stability. |
| Recommended Stock Concentration | 10-20 mg/mL | Higher concentrations may be achievable but should be validated. |
| Appearance in Solution | Clear, colorless to pale yellow | Visually inspect for any precipitation or color change before use. |
| Final DMSO Concentration in Assay | ≤ 0.1% (v/v) | Higher concentrations may cause solvent-induced artifacts or cytotoxicity. |
Table 2: Recommended Storage Conditions and Stability of this compound Stock Solutions
| Condition | Duration | Temperature | Notes |
| Long-term Storage | Months to years | -20°C or -80°C | Aliquoting into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles. Protect from light. |
| Short-term Storage | Days to one week | 4°C | For immediate or frequent use. Protect from light. |
| Working Dilutions (in aqueous media) | Hours | Room Temperature or 37°C | Prepare fresh for each experiment and use promptly to avoid precipitation and degradation. |
Signaling Pathway and Experimental Workflows
Mechanism of Action of this compound
This compound targets the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. It specifically binds to the Qn site, which is the ubiquinone reduction site. This binding event blocks the transfer of electrons from cytochrome b to ubiquinone, thereby disrupting the Q-cycle. The inhibition of the Q-cycle halts the translocation of protons across the inner mitochondrial membrane, which in turn collapses the mitochondrial membrane potential and inhibits ATP synthesis, ultimately leading to cellular apoptosis.
Caption: Mechanism of this compound inhibition of the cytochrome bc1 complex.
Experimental Workflow: Stock Solution Preparation
The following diagram outlines the general workflow for preparing a stock solution of this compound.
Caption: Workflow for preparing an this compound stock solution.
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture or molecular biology grade
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Preparation: In a sterile environment (e.g., a laminar flow hood), bring the this compound powder and anhydrous DMSO to room temperature.
-
Weighing: Accurately weigh a desired amount of this compound powder (e.g., 10 mg) and transfer it to a sterile amber microcentrifuge tube.
-
Dissolution: Add the calculated volume of anhydrous DMSO to achieve a 10 mg/mL concentration (e.g., for 10 mg of this compound, add 1 mL of DMSO).
-
Mixing: Cap the tube tightly and vortex the solution vigorously for 2-3 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulate matter remains.
-
Aiding Dissolution (Optional): If the compound does not readily dissolve, briefly sonicate the tube in a water bath sonicator for 5-10 minutes or gently warm the solution to 37°C for a short period, followed by vortexing.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes (e.g., 20 µL aliquots).
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage. For short-term use (up to one week), an aliquot can be stored at 4°C.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
Materials:
-
This compound stock solution (10 mg/mL in DMSO)
-
Fungal strain of interest (e.g., Candida albicans)
-
Appropriate liquid growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)
-
Sterile 96-well flat-bottom microtiter plates
-
Positive control antifungal (e.g., Fluconazole)
-
Spectrophotometer (plate reader)
Procedure:
-
Inoculum Preparation: Culture the fungal strain overnight in the appropriate broth. Adjust the fungal suspension to a concentration of 1 x 10^6 to 5 x 10^6 CFU/mL (corresponding to a 0.5 McFarland standard). Dilute this suspension in the assay medium to achieve a final inoculum concentration of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL in the microtiter plate.
-
Serial Dilution of this compound: a. In a 96-well plate, add 100 µL of the appropriate growth medium to wells 2 through 12 of a designated row. b. Prepare a starting dilution of the this compound stock solution in the growth medium. For example, add 2 µL of the 10 mg/mL stock to 998 µL of medium to get a 20 µg/mL solution. c. Add 200 µL of this 20 µg/mL this compound solution to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. e. Well 11 will serve as the growth control (no drug). Well 12 will be the sterility control (no inoculum).
-
Inoculation: Add 100 µL of the prepared fungal inoculum to wells 1 through 11. The final volume in these wells will be 200 µL. Add 100 µL of sterile medium to well 12.
-
Incubation: Cover the plate and incubate at the optimal temperature for the fungal strain (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes complete visual inhibition of growth. Alternatively, the optical density at 600 nm (OD600) can be measured using a plate reader. The MIC is defined as the lowest concentration that inhibits growth by ≥90% compared to the growth control.
Protocol 3: Assessment of this compound Stock Solution Stability
Objective: To determine the stability of an this compound stock solution in DMSO under specific storage conditions.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mg/mL)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (optional, for mobile phase modification)
Procedure:
-
Initial Analysis (T=0): a. Prepare a fresh 10 mg/mL stock solution of this compound in DMSO as described in Protocol 1. b. Immediately dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis (e.g., 100 µg/mL) using the mobile phase as the diluent. c. Analyze the sample by HPLC to obtain the initial peak area of this compound. This will serve as the 100% reference.
-
Sample Storage: a. Aliquot the remaining stock solution into several tubes. b. Store the aliquots under the desired test conditions (e.g., 4°C, room temperature, 37°C) and protected from light.
-
Time-Point Analysis: a. At predetermined time points (e.g., 24, 48, 72 hours, 1 week, 1 month), remove one aliquot from each storage condition. b. Prepare a dilution for HPLC analysis as in step 1b. c. Analyze the sample by HPLC and record the peak area of this compound.
-
Data Analysis: a. Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) peak area. b. Plot the percentage of remaining this compound against time for each storage condition. c. The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
Example HPLC Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of this compound (typically in the range of 254-350 nm)
-
Injection Volume: 10 µL
These protocols provide a foundation for working with this compound. It is recommended that researchers optimize these methods for their specific experimental systems and cell lines.
Application Notes and Protocols for the HPLC Purification of Ilicicolin H from Fungal Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ilicicolin H is a potent antifungal agent first isolated from the fungus Cylindrocladium ilicicola and subsequently found in other species, including the high-producing strain Gliocladium roseum.[1] This natural product exhibits broad-spectrum activity against various pathogenic fungi, such as Candida spp., Aspergillus fumigatus, and Cryptococcus spp.[2][3][4] Its mechanism of action involves the specific inhibition of the mitochondrial cytochrome bc1 complex (Complex III) in the electron transport chain, leading to the disruption of cellular respiration and subsequent fungal cell death.[5] The high selectivity of this compound for the fungal cytochrome bc1 complex over its mammalian counterpart makes it a promising candidate for the development of new antifungal therapies.
These application notes provide a detailed protocol for the production, extraction, and purification of this compound from fungal culture using High-Performance Liquid Chromatography (HPLC).
Data Presentation
Table 1: Fungal Strains and Fermentation Titers for this compound Production
| Fungal Strain | Reported Titer of this compound | Reference |
| Gliocladium roseum | Up to 1500 mg/L | |
| Neonectria sp. DH2 | 0.55 mg/L (heterologous expression in Aspergillus nidulans) | |
| Cylindrocladium ilicicola | Not specified | |
| Trichoderma reesei (engineered) | High-yield production (exact titer not specified) |
Table 2: HPLC Purification Parameters for this compound
| Parameter | Specification | Reference |
| Column | Reversed-phase C18 | |
| Mobile Phase A | Water | |
| Mobile Phase B | Acetonitrile (B52724) | |
| Gradient | Isocratic or gradient elution with increasing acetonitrile concentration | |
| Detection | UV-Vis (e.g., 210-400 nm) or Photodiode Array (PDA) | |
| Reported Retention Time | Approximately 29 minutes (under specific, non-preparative conditions) |
Experimental Protocols
Fungal Fermentation
This protocol is based on methods for high-yield production of this compound from Gliocladium roseum.
Materials:
-
Gliocladium roseum culture
-
Seed medium (e.g., Potato Dextrose Broth)
-
Production medium (e.g., defined medium with glucose or sucrose (B13894) as the carbon source)
-
Shaker incubator
-
Bioreactor (for large-scale production)
Procedure:
-
Inoculate a starter culture of Gliocladium roseum in the seed medium.
-
Incubate at 25-28°C with shaking (e.g., 180-250 rpm) for 2-3 days.
-
Transfer the seed culture to the production medium in a larger flask or bioreactor. The inoculum volume should be 5-10% of the production medium volume.
-
Incubate the production culture at 25-28°C with agitation for 7-14 days. Monitor the production of this compound periodically by taking small samples for extraction and HPLC analysis.
Extraction of this compound
This protocol describes a general method for extracting this compound from the fungal culture.
Materials:
-
Fungal culture broth from fermentation
-
Ethyl acetate (B1210297) or Methanol
-
Separatory funnel
-
Rotary evaporator
-
Filter paper or centrifugation equipment
Procedure:
-
Separate the fungal mycelium from the culture broth by filtration or centrifugation.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.
-
Pool the organic layers and dry over anhydrous sodium sulfate.
-
Alternatively, extract the mycelium and broth together with methanol.
-
Concentrate the crude extract under reduced pressure using a rotary evaporator to obtain an oily residue.
Silica (B1680970) Gel Chromatography (Optional Pre-purification)
For crude extracts with high complexity, a preliminary purification step using silica gel chromatography can be beneficial.
Materials:
-
Crude this compound extract
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Solvents (e.g., hexane (B92381), ethyl acetate, methanol)
Procedure:
-
Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane).
-
Pack a chromatography column with silica gel slurried in the same non-polar solvent.
-
Load the dissolved extract onto the column.
-
Elute the column with a stepwise or linear gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane, followed by methanol).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.
-
Pool the this compound-containing fractions and evaporate the solvent.
Preparative HPLC Purification
This is the final step to obtain high-purity this compound.
Materials:
-
Pre-purified this compound extract
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Preparative HPLC system with a UV-Vis or PDA detector
-
Preparative reversed-phase C18 column (e.g., 10 µm particle size, 250 x 21.2 mm)
Procedure:
-
Dissolve the this compound-containing extract in a small volume of the initial mobile phase (e.g., a mixture of water and acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter.
-
Set up the preparative HPLC system with the C18 column.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 90% water: 10% acetonitrile).
-
Inject the sample onto the column.
-
Run a linear gradient to increase the concentration of acetonitrile. A suggested gradient is from 10% to 90% acetonitrile over 40 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm or based on the UV spectrum of this compound).
-
Collect the fraction corresponding to the this compound peak.
-
Confirm the purity of the collected fraction by analytical HPLC.
-
Evaporate the solvent from the purified fraction to obtain pure this compound.
Visualizations
Caption: Experimental workflow for this compound purification.
Caption: this compound mechanism of action.
References
- 1. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 2. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 3. benchchem.com [benchchem.com]
- 4. scienggj.org [scienggj.org]
- 5. researchgate.net [researchgate.net]
Application Notes: The Experimental Use of Ilicicolin H in Murine Infection Models
Introduction
Ilicicolin H is a potent, broad-spectrum antifungal agent first isolated from the fungus Cylindrocladium ilicicola and later from Gliocadium roseum.[1][2] It demonstrates significant activity against a range of pathogenic fungi, including species of Candida, Cryptococcus, and Aspergillus.[1][3] These notes provide a comprehensive overview of the experimental use of this compound in murine models of disseminated fungal infections, summarizing key quantitative data and detailing established protocols for in vivo studies.
Mechanism of Action
The primary mechanism of action for this compound is the highly specific and potent inhibition of the mitochondrial cytochrome bc1 complex, also known as Complex III of the electron transport chain.[1] It binds to the Qn (Qi) site of the complex, a different binding site than other inhibitors like antimycin. This action blocks the electron transfer process, disrupting mitochondrial respiration and halting ATP synthesis, which is critical for fungal cell viability. Notably, this compound exhibits high selectivity, showing over 1000-fold greater inhibition of the fungal cytochrome bc1 complex compared to its mammalian counterpart.
Data Presentation
Pharmacokinetics in Murine Models
Despite excellent in vitro activity, the in vivo efficacy of this compound can be modest. This discrepancy is largely attributed to high plasma protein binding, which reduces the concentration of the free, active compound. However, pharmacokinetic studies in mice have revealed otherwise favorable properties.
| Parameter | Value | Reference |
| Clearance | 16 mL/min/kg | |
| Half-life (t½) | 2.5 hours | |
| Oral Bioavailability (F) | 72% |
In Vivo Efficacy Data
This compound has demonstrated significant, dose-dependent activity in murine models of disseminated candidiasis and cryptococcosis.
| Compound | Dosage | Administration Route | Efficacy Endpoint | Result |
| This compound | 50 mg/kg (twice daily for 2 days) | Oral | 90% effective dose (ED₉₀) for kidney burden reduction | 15.45 mg/kg/dose |
| This compound | 25 or 50 mg/kg/day (thrice daily, IV) | Intravenous | 90% effective dose (ED₉₀) for kidney burden reduction | 22.3 mg/kg/day |
| Caspofungin | Not specified | Intraperitoneal | 90% effective dose (ED₉₀) for kidney burden reduction | 0.01 mg/kg |
| Vehicle Control | 10% aqueous DMSO | Oral | - | - |
| Compound | Dosage | Administration Route | Efficacy Endpoint | Result |
| This compound | 50 or 100 mg/kg (twice daily) | Intraperitoneal | Spleen fungal burden reduction | Over 1 log cfu/g of spleen (p < 0.05) |
| Vehicle Control | 5% aqueous DMSO | Intraperitoneal | - | - |
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in the literature.
Protocol 1: Murine Model of Disseminated Candida albicans Infection
-
1. Animal Model:
-
Species: Mouse
-
Strain: DBA/2
-
-
2. Infection:
-
Organism: Candida albicans (strain MY1055)
-
Inoculum: Prepare a suspension of 5.4 × 10⁴ colony-forming units (cfu).
-
Administration: Inject the inoculum intravenously (IV).
-
-
3. Treatment:
-
Test Compound: Administer this compound orally (PO) twice daily for 2 days.
-
Dosage Range: 6.25, 12.5, 25, and 50 mg/kg.
-
Vehicle: Prepare the dosing solution in 10% aqueous DMSO.
-
Control: Administer vehicle-only to a control group. A positive control group using a standard antifungal like Caspofungin (administered intraperitoneally) can also be included.
-
-
4. Endpoint Assessment:
-
Time Point: Determine the kidney fungal burden four days after infection.
-
Method: Harvest kidneys, homogenize the tissue, perform serial dilutions, plate on appropriate agar, and count colonies to determine cfu/gram of tissue.
-
-
5. Statistical Analysis:
-
Use a t-test or other appropriate statistical method to determine significant differences in kidney fungal burden relative to the vehicle-treated control group.
-
Protocol 2: Murine Model of Disseminated Cryptococcus neoformans Infection
-
1. Animal Model:
-
Species: Mouse (strain not specified in source)
-
-
2. Infection:
-
Organism: Cryptococcus neoformans (strain MY2061)
-
Inoculum: Prepare a suspension of 8 × 10⁵ cfu.
-
Administration: Inject the inoculum intravenously (IV).
-
-
3. Treatment:
-
Test Compound: Administer this compound intraperitoneally (IP) twice daily.
-
Dosage: 50 and 100 mg/kg.
-
Vehicle: Prepare the dosing solution in 5% aqueous DMSO.
-
Control: Administer vehicle-only to a control group.
-
-
4. Endpoint Assessment:
-
Time Point: Determine the spleen fungal burden at a pre-determined time post-infection.
-
Method: Harvest spleens, homogenize the tissue, perform serial dilutions, plate on appropriate agar, and count colonies to determine cfu/gram of tissue.
-
-
5. Statistical Analysis:
-
Use a t-test to determine the significance of the reduction in spleen fungal burden compared to the vehicle-treated control group.
-
References
Probing the Fungal Powerhouse: A Guide to Assaying Cytochrome bc1 Reductase Inhibition by Ilicicolin H
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ilicicolin H, a natural product isolated from the fungus Cylindrocladium iliciola, is a potent and highly selective inhibitor of the cytochrome bc1 complex (Complex III), a critical enzyme in the mitochondrial electron transport chain.[1] This complex, also known as ubiquinol-cytochrome c reductase, catalyzes the transfer of electrons from ubiquinol (B23937) to cytochrome c, a process coupled to the translocation of protons across the inner mitochondrial membrane, which is essential for ATP synthesis.[1] this compound's remarkable selectivity for fungal cytochrome bc1 complexes over their mammalian counterparts makes it an invaluable tool for antifungal drug discovery and for dissecting the intricate mechanisms of mitochondrial respiration.[1]
This document provides detailed application notes and protocols for assaying the inhibitory activity of this compound against cytochrome bc1 reductase. It is designed to guide researchers in characterizing the inhibitory properties of this compound and similar compounds, facilitating the discovery and development of novel antifungal agents.
Mechanism of Action: Targeting the Qn Site
This compound exerts its inhibitory effect by specifically binding to the Qn site (also referred to as the Qi or ubiquinone reduction site) of the cytochrome bc1 complex.[1][2] This binding event blocks the oxidation-reduction of cytochrome b through the N center of the complex. While its inhibitory action is similar to another well-known Qn site inhibitor, antimycin, their binding modes are distinct, as indicated by their different effects on the absorption spectrum of cytochrome b. This specific mechanism of action allows for detailed investigations into the structure and function of the Qn site and its role within the Q-cycle.
Quantitative Data: Inhibitory Potency of this compound
The inhibitory potency of this compound demonstrates significant selectivity for fungal cytochrome bc1 complexes over mammalian enzymes. This selectivity is a key attribute for its potential as an antifungal agent.
| Enzyme Source | Assay | IC50 Value | Reference |
| Saccharomyces cerevisiae (Yeast) | Ubiquinol-cytochrome c reductase activity | 3-5 nM | |
| Bovine Heart Mitochondria | Ubiquinol-cytochrome c reductase activity | 200-250 nM | |
| Candida albicans | NADH:cytochrome bc1 reductase | 2-3 ng/mL | |
| Rat Liver Mitochondria | NADH:cytochrome bc1 reductase | 2000-5000 ng/mL | |
| Candida albicans | NADH:cytochrome c oxidoreductase | 0.8 ng/mL | |
| Rat Liver | NADH:cytochrome c oxidoreductase | 1500 ng/mL | |
| Rhesus Liver | NADH:cytochrome c oxidoreductase | 500 ng/mL |
Experimental Protocols
Protocol 1: Ubiquinol-Cytochrome c Reductase Activity Assay
This protocol measures the enzymatic activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c, which is observed as an increase in absorbance at 550 nm.
Materials:
-
Isolated mitochondria or purified cytochrome bc1 complex
-
50 mM Potassium phosphate (B84403) buffer, pH 7.4
-
1 mM EDTA
-
1 mM Potassium cyanide (KCN) (Caution: Highly Toxic)
-
Cytochrome c (from horse heart, oxidized form)
-
Ubiquinol-2 (or other suitable ubiquinol analog)
-
This compound stock solution (in DMSO)
-
Spectrophotometer capable of measuring absorbance at 550 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing 50 mM potassium phosphate buffer (pH 7.4) and 1 mM EDTA.
-
Add 1 mM KCN to the reaction mixture to inhibit cytochrome c oxidase.
-
Add a known concentration of oxidized cytochrome c to the reaction mixture.
-
Add the mitochondrial preparation or purified enzyme to the cuvette and incubate for a few minutes at the desired temperature (e.g., 25°C) to allow for thermal equilibration.
-
For the inhibition assay, pre-incubate the enzyme with varying concentrations of this compound (or DMSO for the vehicle control) for a few minutes.
-
Initiate the reaction by adding ubiquinol-2.
-
Immediately monitor the increase in absorbance at 550 nm.
-
Calculate the initial rate of reaction from the linear portion of the absorbance curve.
-
To determine the IC50 value, measure the reaction rate at various concentrations of this compound and fit the data to a dose-response curve.
Protocol 2: Spectral Shift Assay for Inhibitor Binding
This protocol is used to observe the direct binding of this compound to the cytochrome bc1 complex by monitoring changes in the absorption spectrum of cytochrome b.
Materials:
-
Purified cytochrome bc1 complex
-
Buffer (e.g., Tris-HCl with a detergent like dodecyl maltoside)
-
Sodium dithionite (B78146) (a reducing agent)
-
This compound stock solution (in DMSO)
-
Dual-beam spectrophotometer
Procedure:
-
Record the baseline absorbance spectrum of the oxidized cytochrome bc1 complex.
-
Add a small amount of sodium dithionite to fully reduce the cytochromes and record the reduced spectrum.
-
Titrate the reduced enzyme with increasing concentrations of this compound.
-
After each addition, allow the system to equilibrate and then record the difference spectrum (reduced + inhibitor vs. reduced).
-
This compound induces a characteristic blue shift in the absorption spectrum of ferro-cytochrome b. The magnitude of this spectral shift can be plotted against the inhibitor concentration to determine the binding stoichiometry.
Visualizations
Caption: Mechanism of this compound inhibition of the Q-cycle.
Caption: Workflow for IC50 determination of this compound.
References
Protocol for the Extraction of Ilicicolin H from Fungal Mycelia
Introduction
Ilicicolin H is a potent antifungal agent with a novel mechanism of action, targeting the mitochondrial cytochrome bc1 reductase.[1][2][3] It is a secondary metabolite produced by various filamentous fungi, including species of Cylindrocladium, Gliocladium, Nectria, and Neonectria.[4][5] More recently, heterologous expression in host organisms like Aspergillus nidulans, Aspergillus oryzae, and Trichoderma reesei has enabled its production. This document provides detailed protocols for the extraction of this compound from fungal mycelia for research, drug discovery, and development purposes. Two primary methodologies are presented: a classical solvent-based extraction and a more streamlined solid-phase extraction (SPE) approach.
Materials and Equipment
Fungal Culture and Harvesting:
-
Fermentation broth of an this compound-producing fungus (e.g., Neonectria sp. DH2, engineered Trichoderma reesei)
-
Filter paper (e.g., Whatman No. 1)
-
Buchner funnel and vacuum flask
-
Centrifuge and appropriate centrifuge tubes
-
Spatula
-
Liquid nitrogen
-
Mortar and pestle or bead mill homogenizer
-
Lyophilizer (optional)
Solvent-Based Extraction:
-
Methanol (B129727) (MeOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Diethyl ether
-
5% Hydrochloric acid (HCl)
-
5% Sodium carbonate (Na₂CO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
-
Beakers and flasks
Solid-Phase Extraction (SPE):
-
SPE cartridges (e.g., C18)
-
SPE vacuum manifold
-
Methanol (HPLC grade)
-
Acetonitrile (ACN, HPLC grade)
-
Water (HPLC grade)
-
Vortex mixer
-
Nitrogen stream evaporator or centrifugal vacuum concentrator
Analysis and Purification:
-
Thin-Layer Chromatography (TLC) plates (silica gel F254)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and a photodiode array (PDA) detector
-
Mass spectrometer (MS) (optional, for confirmation)
Experimental Protocols
Protocol 1: Classical Solvent-Based Extraction
This traditional method is robust and suitable for larger-scale extractions.
1. Mycelia Harvesting and Preparation: a. Separate the fungal mycelia from the fermentation broth by vacuum filtration or centrifugation. b. Wash the mycelial cake with distilled water to remove residual medium components. c. Press the mycelia dry between sheets of filter paper. For enhanced extraction efficiency, freeze-dry the mycelia or grind it to a fine powder in liquid nitrogen using a mortar and pestle.
2. Extraction: a. Submerge the prepared mycelia in methanol (e.g., 5 g of dried mycelia in 100 mL of methanol). b. Stir the suspension for 2-3 hours at room temperature, followed by overnight standing to ensure thorough extraction. c. Alternatively, ethyl acetate or diethyl ether can be used as the extraction solvent. d. Filter the mixture to separate the mycelial debris from the solvent extract. Repeat the extraction process with fresh solvent to maximize the yield.
3. Solvent Partitioning and Washing: a. Combine the solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain an oily residue. b. Dissolve the residue in diethyl ether. c. Wash the ethereal solution successively with 5% HCl, 5% Na₂CO₃, and water in a separatory funnel to remove acidic and basic impurities. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent in vacuo to yield the crude this compound extract.
Protocol 2: Solid-Phase Extraction (SPE)
SPE is a more rapid and selective method, ideal for smaller sample volumes and cleaner extracts.
1. Mycelia Harvesting and Lysing: a. Harvest and wash the mycelia as described in Protocol 1, step 1. b. For intracellular this compound, which is the primary location, the mycelia must be lysed. This can be achieved by bead milling or sonication in a suitable buffer or solvent like methanol.
2. Crude Extract Preparation: a. Centrifuge the lysed mycelial suspension to pellet the cell debris. b. Collect the supernatant containing the crude extract.
3. SPE Cartridge Conditioning: a. Condition a C18 SPE cartridge by washing it with one column volume of methanol, followed by one column volume of water.
4. Sample Loading and Washing: a. Load the crude extract supernatant onto the conditioned SPE cartridge. b. Wash the cartridge with one column volume of water to remove salts and other polar impurities.
5. Elution: a. Elute the bound this compound from the cartridge with methanol or acetonitrile. b. Collect the eluate.
6. Final Concentration: a. Evaporate the solvent from the eluate under a gentle stream of nitrogen or using a centrifugal vacuum concentrator to obtain the purified crude extract.
Downstream Processing: Purification and Analysis
The crude extract obtained from either protocol will contain a mixture of compounds. Further purification is necessary to isolate pure this compound.
-
Silica Gel Chromatography: This is a standard method for the initial fractionation of the crude extract based on polarity.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is highly effective for the final purification of this compound. A C18 column with a water/acetonitrile gradient is commonly used. The elution can be monitored at wavelengths around 230, 297, and 343 nm.
Data Presentation
Table 1: Quantitative Yield of this compound from Fungal Mycelia
| Fungal Strain | Cultivation Method | Extraction Method | Yield | Reference |
| Neonectria sp. DH2 | Solid rice medium | Methanol extraction and RP-HPLC | 30 mg (from 120 x 1 L flasks) | |
| Engineered T. reesei (OETriliR) | Liquid culture | Diethyl ether extraction and HPLC | 1.34 µg/mg dried mycelium | |
| Gliocladium roseum | Liquid culture | Not specified | Up to 1500 mg/L |
Visualization
Experimental Workflow
Caption: Overview of the experimental workflow for this compound extraction.
This compound Biosynthetic Pathway
Caption: Key enzymatic steps in the biosynthesis of this compound.
References
- 1. Heterologous Expression of this compound Biosynthetic Gene Cluster and Production of a New Potent Antifungal Reagent, Ilicicolin J - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Heterologous Expression of this compound Biosynthetic Gene Cluster and Production of a New Potent Antifungal Reagent, Ilicicolin J - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Discovery of the antifungal compound ilicicolin K through genetic activation of the ilicicolin biosynthetic pathway in Trichoderma reesei - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Ilicicolin H's High Plasma Protein Binding
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the high plasma protein binding of Ilicicolin H, a potent antifungal agent. High plasma protein binding can significantly limit the in vivo efficacy of this compound by reducing the concentration of the free, pharmacologically active drug at the target site.[1][2] This guide offers strategies and detailed experimental protocols to help researchers overcome this critical hurdle in the drug development process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its high plasma protein binding a concern?
This compound is a natural product with potent and broad-spectrum antifungal activity.[1] Its mechanism of action involves the inhibition of the mitochondrial cytochrome bc1 complex, a critical component of the fungal electron transport chain. Despite its promising in vitro activity, this compound's therapeutic potential is often hindered by its high affinity for plasma proteins, primarily albumin. This extensive binding sequesters the compound in the bloodstream, reducing the unbound fraction that is available to penetrate tissues and exert its antifungal effect, thereby limiting its in vivo efficacy.[1][2]
Q2: How can I measure the plasma protein binding of this compound and its analogs?
Several in vitro methods can be used to determine the extent of plasma protein binding. The most common techniques are:
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Equilibrium Dialysis (ED): Considered the gold standard, this method involves a semi-permeable membrane separating a compartment containing the drug in plasma from a drug-free buffer compartment. At equilibrium, the concentration of the free drug is equal in both chambers, allowing for the calculation of the bound and unbound fractions.
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Ultrafiltration (UF): This technique uses centrifugal force to separate the free drug from the protein-bound drug through a semi-permeable membrane. It is a faster method than equilibrium dialysis but can be prone to non-specific binding of the compound to the filter membrane.
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Ultracentrifugation: This method separates the free drug from the protein-bound drug by high-speed centrifugation without a membrane, which can minimize non-specific binding issues.
Q3: What are the primary strategies to overcome the high plasma protein binding of this compound?
There are two main approaches to address the high plasma protein binding of this compound:
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Structural Modification: Synthesizing and screening analogs of this compound can lead to the discovery of derivatives with reduced plasma protein binding while retaining potent antifungal activity. Structure-activity relationship (SAR) studies are crucial in guiding these modifications.
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Formulation Strategies: Utilizing drug delivery systems can shield this compound from plasma proteins, enhance its solubility, and improve its pharmacokinetic profile. Promising strategies include encapsulation in liposomes, polymeric micelles, or complexation with cyclodextrins.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low in vivo efficacy despite high in vitro potency | High plasma protein binding of this compound is limiting the free drug concentration at the target site. | 1. Quantify Plasma Protein Binding: Use equilibrium dialysis or ultrafiltration to determine the unbound fraction (fu) of your this compound analog in the plasma of your animal model. 2. Synthesize and Screen Analogs: Explore structural modifications of this compound. Research has shown that certain derivatives have improved plasma protein binding profiles. 3. Employ Formulation Strategies: Investigate the use of drug delivery systems like liposomes or nanoparticles to increase the unbound drug concentration. |
| Inconsistent results in plasma protein binding assays | The chosen experimental method may have limitations. For example, non-specific binding to the apparatus can be an issue with ultrafiltration. | 1. Optimize Assay Conditions: Ensure proper experimental controls are in place. For ultrafiltration, pre-saturating the membrane with the compound can help reduce non-specific binding. 2. Cross-Validate with a Different Method: If using ultrafiltration, consider validating your results with the gold-standard equilibrium dialysis method. 3. Control for Compound Stability: Ensure your compound is stable in plasma for the duration of the assay. |
| Difficulty translating in vitro binding data to in vivo outcomes | The relationship between in vitro plasma protein binding and in vivo efficacy is complex and influenced by other factors like tissue distribution and clearance. | 1. Measure Unbound Concentrations in Tissues: If possible, measure the unbound concentration of your compound in the target tissue to get a more accurate picture of target engagement. 2. Conduct Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Use PK/PD modeling to better understand the relationship between drug exposure (both total and unbound) and the observed pharmacological effect. |
Quantitative Data Summary
The following table summarizes the in vitro activity and plasma protein binding characteristics of this compound and two of its derivatives. This data can guide the selection and development of analogs with improved in vivo potential.
| Compound | Target Organism | In Vitro Activity (IC50) | Plasma Protein Binding (%) | Reference |
| This compound | Candida albicans | 2-3 ng/mL | >99% | |
| This compound 4',19-Diacetate | Candida albicans | - | Significantly Reduced | BenchChem Technical Support |
| This compound 19-cyclopropyl acetate | Candida albicans | - | Significantly Reduced | BenchChem Technical Support |
Note: Specific quantitative values for the plasma protein binding of the derivatives are not publicly available but are reported to be significantly reduced compared to the parent compound.
Experimental Protocols
Protocol 1: Equilibrium Dialysis for Plasma Protein Binding Assessment
Objective: To determine the unbound fraction (fu) of this compound or its analogs in plasma.
Materials:
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Equilibrium dialysis apparatus (e.g., 96-well plate-based system)
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Semi-permeable dialysis membrane with an appropriate molecular weight cut-off (e.g., 5-10 kDa)
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Test compound (this compound or analog)
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Control compounds (low and high binding)
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Plasma from the desired species (e.g., human, mouse, rat)
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Phosphate-buffered saline (PBS), pH 7.4
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Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Spike the test compound into the plasma at the desired final concentration. The final solvent concentration should be low (e.g., <1%) to avoid effects on protein binding.
-
Prepare control samples with compounds known for low and high protein binding.
-
-
Dialysis Setup:
-
Assemble the equilibrium dialysis unit according to the manufacturer's instructions, ensuring the dialysis membrane is properly placed between the plasma and buffer chambers.
-
Add the plasma containing the test compound to one chamber and an equal volume of PBS to the other chamber.
-
-
Incubation:
-
Seal the dialysis unit to prevent evaporation.
-
Incubate at 37°C on a shaker for a sufficient time to reach equilibrium (typically 4-24 hours, to be determined experimentally).
-
-
Sampling:
-
After incubation, carefully collect samples from both the plasma and buffer chambers.
-
-
Analysis:
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Determine the concentration of the test compound in both samples using a validated analytical method, such as LC-MS/MS.
-
-
Calculation:
-
The fraction unbound (fu) is calculated as the ratio of the compound concentration in the buffer chamber to the concentration in the plasma chamber.
-
fu = [Concentration in Buffer] / [Concentration in Plasma]
-
The percentage of protein binding is calculated as: % Bound = (1 - fu) * 100
-
Protocol 2: Ultrafiltration for Plasma Protein Binding Assessment
Objective: To rapidly estimate the unbound fraction (fu) of this compound or its analogs in plasma.
Materials:
-
Centrifugal ultrafiltration devices with a low-binding semi-permeable membrane (e.g., regenerated cellulose) and an appropriate molecular weight cut-off (e.g., 10-30 kDa)
-
Test compound (this compound or analog)
-
Plasma from the desired species
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge with temperature control
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Preparation:
-
Prepare the drug-spiked plasma as described in the equilibrium dialysis protocol.
-
-
Pre-treatment of Ultrafiltration Device (Optional but Recommended):
-
To minimize non-specific binding, pre-condition the ultrafiltration device by spinning it with a solution of the test compound in PBS. Discard the filtrate.
-
-
Ultrafiltration:
-
Add the drug-spiked plasma to the sample reservoir of the ultrafiltration device.
-
Centrifuge at a specified speed and temperature (e.g., 2000 x g at 37°C) for a predetermined time to collect a sufficient volume of ultrafiltrate. Avoid excessive filtration volume, which can affect the binding equilibrium.
-
-
Sampling:
-
Carefully collect the ultrafiltrate (which contains the unbound drug) and a sample of the retentate (the plasma remaining in the sample reservoir).
-
-
Analysis:
-
Determine the concentration of the test compound in the ultrafiltrate and the initial plasma sample using a validated analytical method.
-
-
Calculation:
-
The fraction unbound (fu) is calculated as the ratio of the compound concentration in the ultrafiltrate to the total concentration in the initial plasma sample.
-
fu = [Concentration in Ultrafiltrate] / [Total Concentration in Plasma]
-
The percentage of protein binding is calculated as: % Bound = (1 - fu) * 100
-
Visualizations
References
Technical Support Center: Enhancing the In-vivo Efficacy of Ilicicolin H
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in-vivo experiments with Ilicicolin H.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a natural product with potent and broad-spectrum antifungal activity.[1][2] Its mechanism of action is the specific inhibition of the mitochondrial cytochrome bc1 complex (Complex III) in the electron transport chain.[1] This disruption of mitochondrial respiration is critical for fungal cell viability.[1] this compound exhibits high selectivity for the fungal cytochrome bc1 complex, with over 1000-fold greater inhibition of the fungal enzyme compared to the rat liver equivalent.[1] It binds to the Qn site of the cytochrome bc1 complex.
Q2: Why is the in-vivo efficacy of this compound considered modest despite its high in-vitro potency?
A2: The primary reason for the modest in-vivo efficacy of this compound is its high plasma protein binding. This extensive binding to plasma proteins significantly reduces the concentration of the free, unbound drug that is available to reach the fungal target sites, thereby diminishing its therapeutic effect in a whole-organism system. Studies have shown a progressive loss of this compound activity in the presence of increasing percentages of plasma.
Q3: What are the known pharmacokinetic properties of this compound?
A3: Despite its high plasma protein binding, this compound has relatively good pharmacokinetic properties in mice, including low clearance (16 mL/min/kg), a reasonable half-life (2.5 hours), and excellent oral bioavailability (F = 72%).
Q4: What are some general strategies to improve the in-vivo efficacy of a compound like this compound?
A4: Several strategies can be employed to enhance the in-vivo efficacy of hydrophobic natural products with high plasma protein binding. These include:
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Formulation Strategies: Developing advanced drug delivery systems such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), or self-emulsifying drug delivery systems (SEDDS) can improve solubility, protect the drug from premature degradation, and potentially alter its distribution profile.
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Chemical Modification: Synthesizing analogs of this compound with reduced plasma protein binding affinity while retaining antifungal potency is a key medicinal chemistry approach.
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Co-administration with other agents: Investigating the co-administration of agents that can displace this compound from plasma proteins could potentially increase its free fraction.
Troubleshooting Guides
This section provides solutions to common problems encountered during in-vivo experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no in-vivo efficacy despite confirming in-vitro activity. | High plasma protein binding limiting free drug concentration. | 1. Quantify Plasma Protein Binding: Perform an in-vitro plasma protein binding assay to determine the unbound fraction of this compound in the plasma of your animal model. 2. Formulation Improvement: Reformulate this compound using a lipid-based or nanoparticle delivery system to enhance its bioavailability and potentially reduce protein binding. 3. Dose Escalation: Carefully escalate the dose, while monitoring for toxicity, to see if a therapeutic window can be achieved. |
| Inconsistent results between animals in the same treatment group. | Improper drug formulation leading to variable absorption. | 1. Ensure Homogeneous Formulation: If using a suspension, ensure it is uniformly mixed before each administration. Sonication may be necessary. 2. Optimize Solubilization: For solution-based formulations, ensure this compound is fully dissolved. Consider using co-solvents or alternative vehicle compositions. |
| Precipitation of this compound upon dilution or administration. | Poor aqueous solubility of the compound. | 1. Use a Solubilizing Formulation: Employ a self-emulsifying drug delivery system (SEDDS) or a nanoparticle formulation to improve solubility and prevent precipitation. 2. Vehicle Optimization: Test different vehicle compositions with varying ratios of oils, surfactants, and co-solvents to find an optimal formulation that maintains solubility upon dilution. |
| Observed toxicity at higher doses. | Off-target effects or non-specific toxicity. | 1. Vehicle Toxicity Control: Always include a vehicle-only control group to rule out toxicity from the formulation components. 2. Dose-Response Study: Conduct a thorough dose-response study to identify the maximum tolerated dose (MTD). 3. Selective Formulation: Consider formulations that might target the drug more specifically to the site of infection, potentially reducing systemic exposure. |
Data Presentation
In-Vitro Activity of this compound
| Target/Organism | Assay Type | Bioactivity (IC50/MIC) | Reference |
| Candida albicans | Antifungal (MIC) | 0.04 - 0.31 µg/mL | |
| Cryptococcus neoformans | Antifungal (MIC) | 0.1 - 1.56 µg/mL | |
| Aspergillus fumigatus | Antifungal (MIC) | 0.08 µg/mL | |
| Fungal Cytochrome bc1 Reductase | Enzyme Inhibition (IC50) | 2-3 ng/mL | |
| Rat Liver Cytochrome bc1 Reductase | Enzyme Inhibition (IC50) | >2000 ng/mL |
In-Vivo Efficacy of this compound in Murine Models
| Infection Model | Animal Strain | Drug Administration | Efficacy Endpoint | ED90 | Reference |
| Disseminated C. albicans | DBA/2 Mice | Oral, twice daily for 2 days | Reduction of kidney fungal burden | 15.45 mg/kg/dose | |
| Disseminated C. albicans | DBA/2 Mice | Intravenous, thrice daily for 24h | Reduction of kidney fungal burden | 22.3 mg/kg/day | |
| Disseminated C. neoformans | N/A | Oral, twice daily | Reduction of spleen fungal burden | >50 mg/kg (Significant reduction at 50 & 100 mg/kg) |
Impact of Plasma on this compound Activity
| Condition | Effect on this compound Activity | Reference |
| Presence of 10% mouse serum | MIC against C. albicans shifted to >1000 ng/mL | |
| Presence of 50% mouse plasma | Complete loss of activity in cytochrome c reductase assay |
Experimental Protocols
Protocol 1: In-Vivo Efficacy Testing in a Murine Model of Disseminated Candidiasis
Objective: To evaluate the in-vivo efficacy of this compound in a systemic Candida albicans infection model.
Materials:
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Candida albicans strain (e.g., SC5314 or a clinical isolate)
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Yeast Peptone Dextrose (YPD) broth and agar (B569324) plates
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Sterile Phosphate-Buffered Saline (PBS)
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Female BALB/c mice (6-8 weeks old)
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This compound
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Vehicle for this compound (e.g., 10% DMSO in sterile water, or a lipid-based formulation)
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Positive control antifungal (e.g., fluconazole)
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Sterile syringes and needles
Procedure:
-
Inoculum Preparation:
-
Culture C. albicans in YPD broth overnight at 30°C with shaking.
-
Harvest yeast cells by centrifugation, wash twice with sterile PBS.
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Resuspend the cells in sterile PBS and adjust the concentration to 1 x 10^6 cells/mL using a hemocytometer.
-
-
Infection:
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Inject each mouse intravenously (via the lateral tail vein) with 0.1 mL of the prepared C. albicans suspension (1 x 10^5 cells/mouse).
-
-
Treatment:
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Randomize infected mice into treatment groups (Vehicle control, this compound at various doses, Positive control).
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Begin treatment 24 hours post-infection.
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Administer the designated treatment orally or intraperitoneally once or twice daily for a predetermined period (e.g., 4 days).
-
-
Endpoint Evaluation (Fungal Burden):
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At the end of the treatment period, humanely euthanize the mice.
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Aseptically harvest the kidneys.
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Homogenize the kidneys in a known volume of sterile PBS.
-
Perform serial dilutions of the homogenate and plate on YPD agar.
-
Incubate plates at 37°C for 24-48 hours and count the colony-forming units (CFUs).
-
Calculate the fungal burden as log10 CFU per gram of kidney tissue.
-
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
Objective: To formulate this compound into solid lipid nanoparticles to improve its solubility and potentially its in-vivo efficacy.
Materials:
-
This compound
-
Solid lipid (e.g., Glyceryl monostearate, Precirol® ATO 5)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Co-surfactant (e.g., Soy lecithin)
-
Ultrapure water
-
Organic solvent (e.g., acetone, ethanol (B145695) - optional, for some methods)
-
High-shear homogenizer or sonicator
-
Magnetic stirrer with heating
Procedure (High-Pressure Homogenization Method):
-
Preparation of the Lipid Phase:
-
Melt the solid lipid by heating it to 5-10°C above its melting point.
-
Dissolve this compound in the molten lipid with continuous stirring to ensure a homogenous mixture.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant and co-surfactant in ultrapure water and heat to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 8000 rpm for 5-10 minutes) to form a coarse oil-in-water emulsion.
-
-
Homogenization:
-
Subject the pre-emulsion to high-pressure homogenization for several cycles (e.g., 3-5 cycles at 500-1500 bar). The temperature should be maintained above the lipid's melting point.
-
-
Formation of SLNs:
-
Cool the resulting nanoemulsion in an ice bath or at room temperature to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Characterization:
-
Characterize the SLN dispersion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency and drug loading of this compound.
-
Mandatory Visualizations
References
Technical Support Center: Synthesis and Evaluation of Ilicicolin H Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on the synthesis of Ilicicolin H derivatives with enhanced activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and its derivatives?
This compound is a potent and highly selective inhibitor of the fungal mitochondrial cytochrome bc1 complex, also known as Complex III of the electron transport chain.[1][2] It binds to the Qn site of the complex, which is different from the binding site of another common inhibitor, antimycin.[3] This binding blocks the electron transfer process, disrupting mitochondrial respiration and leading to a halt in ATP synthesis, which ultimately results in fungal cell death.[1][2] Derivatives of this compound are designed to retain this core mechanism of action.
Q2: Why is the in vivo efficacy of this compound limited, and how can derivatives address this?
The primary challenge with the in vivo application of this compound is its high plasma protein binding. This high level of binding reduces the concentration of the free compound available to exert its antifungal effect, leading to modest efficacy in animal models. The development of derivatives is a key strategy to overcome this limitation. For instance, structural modifications at the 4' and 19-positions of the this compound scaffold have been shown to reduce plasma protein binding while maintaining potent antifungal activity. Specifically, the 4',19-diacetate and 19-cyclopropyl acetate (B1210297) derivatives have demonstrated a more than 20-fold improvement in plasma protein binding.
Q3: What are the key structural features of this compound that are essential for its antifungal activity?
Structure-activity relationship (SAR) studies have identified the β-keto group as being critical for the antifungal activity of this compound. Modifications to this functional group generally lead to a significant loss of potency. Therefore, when designing new derivatives, it is crucial to maintain the integrity of the β-diketone feature.
Q4: Have any new this compound analogs been discovered with promising activity?
Yes, through heterologous expression of the this compound biosynthetic gene cluster, new analogs have been identified. One such analog is Ilicicolin J, which has shown comparable antifungal activity to this compound. Another recently discovered analog is Ilicicolin K, which also exhibits strong antifungal activity.
Troubleshooting Guides
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) values in in vitro assays.
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Possible Cause 1: Carbon source in the culture medium. The antifungal activity of this compound is highly dependent on the carbon source used in the test media. If a fermentable carbon source like glucose is used, fungal cells can generate ATP through glycolysis, bypassing their reliance on mitochondrial respiration. This can lead to significantly higher (and misleading) MIC values.
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Solution 1: Use a non-fermentable carbon source, such as glycerol, in the culture medium for MIC assays. This forces the fungal cells to rely on mitochondrial respiration for energy production, providing a more accurate assessment of the inhibitory activity of this compound and its derivatives.
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Possible Cause 2: Inter-laboratory variability in experimental protocols. Minor differences in experimental setup, such as incubation time, inoculum density, and the specific strain of the fungus used, can lead to variations in MIC results.
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Solution 2: Standardize your MIC determination protocol. The broth microdilution method is a widely accepted standard. Ensure consistent inoculum preparation, use a defined medium, and adhere to a fixed incubation time and temperature. It is also advisable to use a reference strain for quality control.
Issue 2: Low yield during the synthesis of this compound derivatives.
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Possible Cause: The chemical synthesis of the complex tetracyclic polyketide structure of this compound can be challenging. Protecting group strategies and the stereoselective formation of the decalin moiety are critical steps that can affect the overall yield.
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Solution: For the synthesis of certain derivatives, consider a semi-synthetic approach starting from the natural product, this compound. For example, the 19-hydroxy derivative can be produced through biotransformation, followed by chemical modification to generate esters and other derivatives. If pursuing a total synthesis, careful optimization of reaction conditions for key steps, such as the Diels-Alder reaction to form the decalin ring system, is necessary.
Issue 3: New derivatives show reduced or no antifungal activity.
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Possible Cause: The modification may have altered a key pharmacophore. As mentioned in the FAQs, the β-keto group is essential for activity. Any modification that disrupts this functional group is likely to result in a loss of potency.
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Solution: When designing new derivatives, focus on modifying parts of the molecule that are not critical for binding to the cytochrome bc1 complex. The 4' and 19-positions have been identified as suitable sites for modification to improve pharmacokinetic properties without sacrificing antifungal activity.
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Organism/System | Assay | Value | Reference(s) |
| Mitochondrial cytochrome bc1 reductase | Candida albicans | Enzyme Inhibition (IC50) | 2–3 ng/mL | |
| Mitochondrial cytochrome bc1 reductase | Saccharomyces cerevisiae | Enzyme Inhibition (IC50) | 3-5 nM | |
| NADH:cytochrome c oxidoreductase | Rat Liver | Enzyme Inhibition (IC50) | 1500 ng/mL | |
| NADH:cytochrome c oxidoreductase | Rhesus Liver | Enzyme Inhibition (IC50) | 500 ng/mL | |
| Candida albicans | Antifungal (MIC) | 0.04 - 0.31 µg/mL | ||
| Cryptococcus species | Antifungal (MIC) | 0.1 - 1.56 µg/mL | ||
| Aspergillus fumigatus | Antifungal (MIC) | 0.08 µg/mL |
Table 2: Antifungal Activity of this compound Derivatives
| Derivative | Organism | Assay | Value | Key Finding | Reference(s) |
| Ilicicolin J | Candida albicans ATCC10231 | Antifungal (MIC) | 6.3 µg/mL | Comparable activity to this compound | |
| 4',19-Diacetate | Not specified | Not specified | Retained antifungal and enzyme activity | Over 20-fold improvement in plasma protein binding | |
| 19-Cyclopropyl acetate | Not specified | Not specified | Retained antifungal and enzyme activity | Over 20-fold improvement in plasma protein binding |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from established methods for antifungal susceptibility testing.
Objective: To determine the lowest concentration of an this compound derivative that inhibits the visible growth of a fungal strain.
Materials:
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Fungal strain (e.g., Candida albicans)
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Yeast extract-peptone-glycerol (YPG) medium (to ensure dependence on respiration)
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This compound derivative stock solution (in DMSO)
-
Sterile 96-well microplates
-
Spectrophotometer (microplate reader)
Procedure:
-
Inoculum Preparation: Culture the fungal strain in YPG broth overnight at 30°C. Dilute the culture in fresh YPG medium to achieve a final concentration of approximately 5 x 10⁴ cells/mL.
-
Serial Dilution: Prepare serial two-fold dilutions of the this compound derivative in YPG medium in the wells of a 96-well plate. The final volume in each well should be 100 µL. Include a positive control (no compound) and a negative control (no inoculum).
-
Inoculation: Add 100 µL of the fungal inoculum to each well (except the negative control), bringing the final volume to 200 µL.
-
Incubation: Incubate the plate at 30°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth. Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader. The MIC can be defined as the lowest concentration that causes a ≥90% reduction in growth compared to the positive control.
Ubiquinol-Cytochrome c Reductase Activity Assay
This protocol measures the enzymatic activity of the cytochrome bc1 complex.
Objective: To determine the IC50 value of an this compound derivative against the cytochrome bc1 complex.
Materials:
-
Isolated mitochondria or purified cytochrome bc1 complex
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.4)
-
EDTA (1 mM)
-
Potassium cyanide (KCN) (1 mM) (Caution: Highly toxic)
-
Cytochrome c (oxidized form)
-
Ubiquinol-2
-
This compound derivative stock solution (in DMSO)
-
Spectrophotometer
Procedure:
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing potassium phosphate buffer, EDTA, and KCN. KCN is included to inhibit cytochrome c oxidase.
-
Addition of Cytochrome c: Add a known concentration of oxidized cytochrome c to the reaction mixture.
-
Enzyme and Inhibitor: Add the mitochondrial preparation or purified enzyme to the cuvette. For the test samples, add the desired concentration of the this compound derivative. For the control, add the same volume of DMSO. Incubate for a few minutes.
-
Initiation of Reaction: Initiate the reaction by adding ubiquinol-2.
-
Measurement: Immediately monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.
-
IC50 Determination: Calculate the initial rate of the reaction. Determine the IC50 value by measuring the reaction rate at various concentrations of the this compound derivative and fitting the data to a dose-response curve.
Visualizations
Caption: Mechanism of action of this compound derivatives.
Caption: Workflow for evaluation of this compound derivatives.
References
Technical Support Center: Large-Scale Production of Ilicicolin H
This technical support center provides essential information, troubleshooting guides, and detailed protocols for researchers, scientists, and drug development professionals working on the large-scale production of Ilicicolin H.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, broad-spectrum antifungal agent produced by various filamentous fungi, including Cylindrocladium ilicicola and Gliocadium roseum.[1] Its primary mechanism of action is the specific inhibition of the mitochondrial cytochrome bc1 complex (also known as complex III) in the electron transport chain.[2] this compound binds to the Qn site of the complex, disrupting fungal respiration.[3][4]
Q2: What are the main challenges in the large-scale production and clinical application of this compound?
A2: The primary challenges include:
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Low Production Titers: this compound is often produced at low concentrations in fungal fermentation broths.[5]
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Formation of Byproducts: Fermentation often yields structurally similar analogs, such as the epimer 8-epi-ilicicolin H and shunt metabolites like Ilicicolin J, which complicate purification.
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Purification Difficulties: The lipophilic nature of this compound and the presence of co-eluting impurities make purification challenging.
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Reduced In Vivo Efficacy: this compound exhibits high plasma protein binding, which significantly reduces its potency in vivo, despite strong in vitro activity.
Q3: Which fungal strains are known to produce this compound?
A3: this compound was originally isolated from Cylindrocladium ilicicola. It has also been isolated from Gliocadium roseum and Neonectria sp. DH2. Additionally, the biosynthetic gene cluster for this compound has been identified and heterologously expressed in host organisms like Aspergillus nidulans and Trichoderma reesei.
Q4: How should this compound be stored to ensure its stability?
A4: As a solid, this compound should be stored in a tightly sealed, light-protected container at low temperatures (-20°C or -80°C). Stock solutions, typically prepared in anhydrous, high-purity DMSO, should be aliquoted into single-use vials to prevent freeze-thaw cycles and stored at -20°C or -80°C. The stability of this compound can be affected by pH, temperature, and light exposure.
Troubleshooting Guides
Issue 1: Low Yield of this compound in Fermentation
-
Q: My fermentation is resulting in a very low yield of this compound. What are the potential causes and how can I optimize the production?
-
A: Low yields can stem from several factors related to the culture conditions and media composition.
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Suboptimal Media: The composition of the fermentation medium is critical. Ensure that the carbon and nitrogen sources are optimized for your specific fungal strain. For instance, the antifungal activity of this compound is significantly higher when grown in media containing a non-fermentable carbon source like glycerol, as this forces reliance on respiration.
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Improper Culture Conditions: Factors such as pH, temperature, aeration (rotational speed), and inoculation quantity need to be optimized. Response surface methodology (RSM) can be a valuable tool for systematically optimizing these parameters to enhance yield.
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Silent Biosynthetic Gene Cluster: In some strains, like Trichoderma reesei, the biosynthetic gene cluster for this compound may be silent under standard laboratory conditions. Overexpression of the specific transcription factor (e.g., TriliR) may be required to activate the gene cluster and induce production.
-
-
Issue 2: Difficulty in Separating this compound from Analogs
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Q: I am having trouble purifying this compound due to co-eluting impurities, particularly its epimer, 8-epi-ilicicolin H. How can I improve the separation?
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A: The co-elution of structurally similar analogs is a common challenge.
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Optimize HPLC Gradient: A shallow gradient during your reversed-phase HPLC (RP-HPLC) run around the elution time of this compound can significantly improve resolution from its epimer and other analogs.
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Experiment with Stationary Phases: If a standard C18 column does not provide adequate separation, try different stationary phases (e.g., C8, Phenyl-Hexyl) to leverage different separation selectivities.
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pH-dependent Epimerization: The epimerization of 8-epi-ilicicolin H to this compound can be pH-dependent. Adjusting the pH of your mobile phase may alter the retention times and improve separation.
-
Consider 2D-HPLC: For extremely challenging separations, a two-dimensional HPLC approach may be necessary to achieve the desired purity.
-
-
Issue 3: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
-
Q: My HPLC chromatogram shows several unexpected peaks besides the main this compound peak. What could be the source of these peaks?
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A: Unexpected peaks can arise from several sources.
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Degradation Products: this compound can degrade if not stored or handled properly. Exposure to light, elevated temperatures, or non-optimal pH can lead to the formation of degradation byproducts. It is crucial to perform stability studies under your specific experimental conditions.
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Shunt Metabolites: During fermentation, the biosynthetic pathway can sometimes divert to produce structurally related "shunt" metabolites, such as Ilicicolin J. These are common byproducts in both native and heterologous production systems.
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Contamination: Impurities from extraction solvents, collection materials, or the biological matrix itself can introduce extraneous peaks into your analysis.
-
-
Quantitative Data
Table 1: In Vitro Antifungal Activity of this compound
| Organism | Assay | IC50 / MIC | Reference |
| Candida albicans | NADH:cytochrome c oxidoreductase inhibition | IC50: 0.8 ng/mL | |
| Saccharomyces cerevisiae | NADH:cytochrome c oxidoreductase inhibition | IC50: 1.0 ng/mL | |
| Saccharomyces cerevisiae | Ubiquinol:cytochrome c reductase inhibition | IC50: 3-5 nM | |
| Candida spp. | Antifungal Activity | MIC: <1 µg/mL | |
| Aspergillus fumigatus | Antifungal Activity | MIC: <1 µg/mL | |
| Cryptococcus spp. | Antifungal Activity | MIC: <1 µg/mL | |
| Rat Liver | NADH:cytochrome c oxidoreductase inhibition | IC50: 1500 ng/mL | |
| Rhesus Liver | NADH:cytochrome c oxidoreductase inhibition | IC50: 500 ng/mL |
This table highlights the potent and selective antifungal activity of this compound against fungal enzymes compared to their mammalian counterparts.
Experimental Protocols
Protocol 1: Extraction of Crude this compound from Fermentation Broth
This protocol is adapted from classical methods for extracting Ilicicolin family compounds.
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Harvesting: Separate the fungal mycelia from the culture supernatant by centrifugation or filtration. For large volumes, a filter aid (e.g., Celite) can be used.
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Mycelia Extraction: Extract the mycelial cake with methanol (B129727) by stirring for 2-3 hours at room temperature, followed by standing overnight.
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Filtration: Filter the mixture to separate the methanol extract from the mycelial debris.
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Concentration: Evaporate the methanol extract under reduced pressure (in vacuo) at 40-50°C to obtain an oily residue.
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Solvent Partitioning:
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Dissolve the residue in diethyl ether.
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Wash the ether solution successively with 5% hydrochloric acid, 5% sodium carbonate, and water to remove acidic and basic impurities.
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Evaporate the final ether solution in vacuo to yield the crude extract containing this compound.
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Protocol 2: Purification by Solid-Phase Extraction (SPE)
This protocol serves as an initial cleanup and concentration step for the crude extract.
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Cartridge Conditioning: Condition a C18 SPE cartridge by washing it sequentially with one column volume of methanol and then one column volume of water.
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Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the conditioned SPE cartridge.
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Washing: Wash the cartridge with one column volume of water to remove salts and highly polar impurities.
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Elution: Elute the this compound from the cartridge using methanol or acetonitrile.
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Drying: Collect the eluate and evaporate the solvent under reduced pressure to obtain a semi-purified extract.
Protocol 3: Purification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the final purification of this compound.
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Sample Preparation: Dissolve the semi-purified extract in a suitable solvent (e.g., methanol or acetonitrile) and filter it through a 0.22 µm syringe filter.
-
HPLC System Setup:
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: Water with 0.05% formic acid.
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Mobile Phase B: Acetonitrile with 0.05% formic acid.
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Detector: Photodiode Array (PDA) detector, monitoring at wavelengths relevant for this compound (e.g., 317 nm).
-
-
Gradient Elution: Run a linear gradient, for example, from 10% to 90% Mobile Phase B over 30 minutes. This gradient should be optimized to achieve baseline separation of this compound from its epimer and other byproducts.
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Fraction Collection: Collect the fractions corresponding to the this compound peak.
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Solvent Evaporation: Pool the pure fractions and evaporate the solvent to obtain purified this compound.
Mandatory Visualizations
Caption: Experimental workflow for this compound production and purification.
Caption: Mechanism of action of this compound in the fungal electron transport chain.
Caption: Simplified biosynthetic pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Heterologous Expression of this compound Biosynthetic Gene Cluster and Production of a New Potent Antifungal Reagent, Ilicicolin J - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heterologous Expression of this compound Biosynthetic Gene Cluster and Production of a New Potent Antifungal Reagent, Ilicicolin J - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Ilicicolin H Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of Ilicicolin H.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered during the purification of this compound?
A1: The main challenges in this compound purification originate from its production in complex fungal fermentation broths. Key difficulties include:
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Low Titer: this compound is often produced at low concentrations in fungal cultures, necessitating efficient and scalable extraction and concentration methods to obtain sufficient quantities for downstream applications.[1]
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Co-eluting Impurities: Structurally similar analogs, such as Ilicicolin J and Ilicicolin K, are often co-produced and can co-elute with this compound during chromatographic separation, making it difficult to achieve high purity.[1][2]
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Physicochemical Properties: The lipophilic nature of this compound can lead to poor solubility in aqueous mobile phases and strong retention on reversed-phase chromatography columns, requiring careful optimization of solvent systems.[1]
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Compound Stability: this compound can be susceptible to degradation under certain conditions, including exposure to harsh pH, high temperatures, and light.[1]
Q2: I am experiencing low yields of this compound from my fungal culture extraction. What are the possible causes and how can I troubleshoot this?
A2: Low yields during the initial extraction are a common issue. Here are several potential causes and corresponding troubleshooting steps:
| Possible Cause | Troubleshooting Step |
| Incomplete Fungal Cell Lysis | Ensure thorough cell disruption to release intracellular this compound. Consider mechanical methods like bead beating or sonication in addition to solvent extraction. |
| Inefficient Solvent Extraction | The choice of extraction solvent is critical. This compound has been successfully extracted using solvents like methanol (B129727) and ethyl acetate. Perform multiple extractions with fresh solvent to ensure complete recovery from the fungal biomass. |
| Adsorption to Cellular Debris | This compound may adsorb to cellular debris, leading to losses. Centrifuge the lysate at high speed to effectively pellet all cellular material before proceeding with the extraction of the supernatant. |
| Degradation During Extraction | This compound can be sensitive to temperature. Keep the extraction process at a low temperature (e.g., on ice or at 4°C) to minimize potential enzymatic or thermal degradation. |
| Suboptimal Fermentation Conditions | The production of this compound by the fungal strain may be suboptimal. Re-evaluate and optimize fermentation parameters such as media composition, pH, temperature, and incubation time. |
Q3: My this compound preparation shows persistent impurities after HPLC. How can I improve the separation from its analogs?
A3: Poor separation of this compound from its structurally similar analogs is a significant hurdle. Consider the following optimization strategies for your HPLC protocol:
| Possible Cause | Troubleshooting Step |
| Inappropriate Mobile Phase Gradient | An optimized gradient is key to resolving closely eluting compounds. A shallower gradient around the elution time of this compound can significantly improve resolution. |
| Incorrect Column Chemistry | The choice of stationary phase impacts separation selectivity. Experiment with different reversed-phase column chemistries (e.g., C18, C8, Phenyl-Hexyl) to exploit different separation mechanisms. |
| Co-elution of Isomers/Analogs | Epimerization can lead to closely eluting peaks. Consider using a different solvent system or employing a 2D-HPLC approach for particularly challenging separations. |
| Column Overloading | Injecting too much sample can cause peak broadening and a loss of resolution. Reduce the sample load to improve separation efficiency. |
| Suboptimal pH of the Mobile Phase | The pH of the mobile phase can affect the ionization state and retention of this compound and its impurities. Experiment with buffered mobile phases at different pH values to enhance separation. |
Q4: I am concerned about the stability of my purified this compound. What are the recommended storage conditions?
A4: To ensure the stability and biological activity of this compound, proper storage is crucial. Based on general practices for sensitive natural products:
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Solid Form: Store solid this compound in a tightly sealed container, protected from light, at -20°C or -80°C to minimize degradation.
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In Solution: For stock solutions, use a non-aqueous solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For aqueous solutions for immediate use in assays, prepare them fresh and protect them from light.
Data Presentation
Table 1: Reported Purification Yields of this compound from Fungal Cultures
| Fungal Strain | Fermentation & Extraction Method | Purification Method | Final Yield | Reference |
| Neonectria sp. DH2 | Solid rice medium culture (120 x 1 L flasks) for 28 days, followed by methanol extraction. | Reversed-Phase HPLC | 30 mg | |
| Gliocladium roseum | Not specified | Not specified | Up to 1500 mg/L |
Experimental Protocols
Protocol 1: Extraction and Initial Cleanup of this compound from Fungal Culture
This protocol describes a general method for extracting and performing an initial cleanup of this compound from a fungal fermentation broth.
1. Fermentation and Harvest:
- Culture the this compound-producing fungal strain (e.g., Neonectria sp. DH2) on a suitable medium (e.g., solid rice medium) at 20°C for 28 days.
- For liquid cultures, separate the mycelia from the broth by filtration or centrifugation.
2. Extraction:
- Extract the fungal biomass (and solid medium, if applicable) multiple times with an organic solvent such as methanol or ethyl acetate.
- Combine the organic extracts.
3. Concentration:
- Evaporate the solvent from the combined extracts under reduced pressure using a rotary evaporator to obtain a crude extract.
4. Initial Cleanup (Solid-Phase Extraction - SPE):
- Condition a C18 SPE cartridge by washing with one column volume of methanol followed by one column volume of water.
- Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the conditioned SPE cartridge.
- Wash the cartridge with one column volume of water to remove polar impurities.
- Elute this compound and other lipophilic compounds from the cartridge with methanol or acetonitrile (B52724).
- Collect the eluate and evaporate the solvent to yield a partially purified extract.
Protocol 2: Purification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the final purification of this compound using semi-preparative reversed-phase HPLC.
1. Sample Preparation:
- Dissolve the partially purified extract from Protocol 1 in the HPLC mobile phase (e.g., a mixture of acetonitrile and water).
- Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
2. HPLC Conditions:
- Column: Semi-preparative reversed-phase C18 column (e.g., 10 x 250 mm, 5 µm).
- Mobile Phase A: Water (often with 0.05-0.1% formic acid or trifluoroacetic acid to improve peak shape).
- Mobile Phase B: Acetonitrile (often with 0.05-0.1% formic acid or trifluoroacetic acid).
- Gradient: A linear gradient from a lower to a higher concentration of mobile phase B. A typical gradient might be from 10% to 90% acetonitrile over 30 minutes. An optimized shallow gradient around the elution time of this compound is recommended for better separation from analogs.
- Flow Rate: A typical flow rate for a semi-preparative column is in the range of 2-5 mL/min.
- Detection: UV detection at a suitable wavelength (e.g., 254 nm or 280 nm).
3. Fraction Collection and Analysis:
- Monitor the elution profile and collect the peak corresponding to this compound.
- Confirm the purity of the collected fraction by analytical HPLC.
- Pool the pure fractions and evaporate the solvent to obtain purified this compound.
Visualizations
Caption: A generalized workflow for the purification of this compound.
Caption: The signaling pathway of this compound's inhibitory action.
References
Technical Support Center: Ilicicolin H Non-Specific Binding
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of Ilicicolin H in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a natural product with potent and broad-spectrum antifungal activity.[1][2][3][4] Its primary mechanism of action is the highly selective inhibition of the mitochondrial cytochrome bc1 complex (Complex III) in the electron transport chain.[1] this compound binds to the Qn site of this complex, disrupting mitochondrial respiration, which is essential for fungal cell viability. Notably, it shows over 1000-fold greater inhibition of the fungal enzyme compared to its mammalian counterpart.
Q2: What is non-specific binding and why is it a concern with this compound?
Non-specific binding refers to the interaction of a compound, like this compound, with molecules or surfaces other than its intended biological target. This can lead to high background signals, reduced assay sensitivity, and inaccurate data, potentially resulting in false-positive or false-negative outcomes. While this compound is highly selective, factors such as high plasma protein binding have been observed, suggesting a potential for interactions with other proteins, which could contribute to non-specific binding in various experimental setups.
Q3: What are the common causes of high non-specific binding in assays involving small molecules like this compound?
Several factors can contribute to the high non-specific binding of small molecules:
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Hydrophobic Interactions: Small molecules can non-specifically bind to hydrophobic surfaces of microplates or other assay components.
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Ionic Interactions: Electrostatic attraction between charged molecules and surfaces can lead to non-specific binding.
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Insufficient Blocking: Failure to adequately block all unoccupied sites on an assay surface can leave them open for non-specific attachment.
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Inadequate Washing: Insufficient washing steps may not effectively remove all unbound molecules.
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High Analyte Concentration: Using an excessively high concentration of this compound can increase the likelihood of low-affinity, non-specific interactions.
Troubleshooting Guides
Issue: High Background Signal in a Cell-Free Assay (e.g., ELISA, Biochemical Inhibition Assay)
High background can obscure the specific signal from this compound's interaction with its target. Follow these steps to troubleshoot:
1. Optimize Blocking Step: Insufficient blocking is a frequent cause of high background.
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Strategy: Increase the concentration of the blocking agent or the incubation time. Consider testing different blocking agents.
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Protocol:
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Prepare a range of blocking buffers with different agents and concentrations (see Table 1).
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Coat microplate wells as required for your assay. For a blank control, leave wells uncoated.
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Wash wells three times with an appropriate wash buffer (e.g., PBS with 0.05% Tween-20).
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Add the different blocking buffers to the wells and incubate for 1-2 hours at room temperature or overnight at 4°C.
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Wash wells again and proceed with your assay, adding a high concentration of this compound to a set of blank, blocked wells to assess non-specific binding to the surface.
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Compare the background signal across the different blocking conditions to find the most effective one.
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2. Modify Assay Buffer: The composition of your assay buffer can significantly influence non-specific binding.
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Strategy: Add a non-ionic detergent or adjust the salt concentration.
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Protocol:
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Prepare a set of assay buffers containing various concentrations of a non-ionic detergent (see Table 2).
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In a separate experiment, prepare assay buffers with a range of NaCl concentrations (e.g., 150 mM, 300 mM, 500 mM).
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Using your optimized blocking protocol, run your assay with these different buffers. Include a blank control (no target) for each buffer condition.
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Analyze the results to determine the buffer composition that minimizes background signal without affecting the specific interaction.
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3. Adjust this compound Concentration: High concentrations of your compound can lead to increased non-specific binding.
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Strategy: Perform a dose-response curve to find the optimal concentration of this compound that provides a robust specific signal with minimal background.
4. Enhance Washing Steps: Inadequate washing can leave behind unbound this compound, contributing to high background.
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Strategy: Increase the number and/or duration of wash steps between reagent additions. Ensure complete aspiration of wash buffer from wells after each wash.
Data Presentation
Table 1: Common Blocking Agents for Immunoassays
| Blocking Agent | Recommended Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1-5% | A common and effective choice. Preferred for assays with biotin-avidin systems. |
| Non-fat Dry Milk | 1-5% | A cost-effective option, but may contain endogenous biotin (B1667282) and phosphoproteins that can interfere with certain assays. |
| Casein | 1-3% | Can provide lower backgrounds than BSA or milk. Also recommended for biotin-avidin systems. |
| Normal Serum | 5-10% | Use serum from the same species as the secondary antibody to block non-specific binding of the secondary antibody. |
Table 2: Common Non-Ionic Detergents Used to Reduce Non-Specific Binding
| Detergent | Recommended Concentration | Primary Use |
| Tween-20 | 0.01-0.2% | Reduces non-specific hydrophobic interactions in wash and assay buffers. |
| Triton X-100 | 0.1-0.5% | Also effective at reducing hydrophobic interactions. |
Experimental Protocols
Protocol: Optimizing Blocking Buffer and Wash Conditions
This protocol is designed to systematically determine the best blocking and washing conditions to minimize non-specific binding of this compound in a plate-based assay.
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Plate Preparation: Coat a 96-well plate with your target protein. Include a set of wells without the target protein as a control for non-specific binding to the plate surface.
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Blocking:
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Prepare different blocking buffers as outlined in Table 1.
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Add 200 µL of each blocking buffer to different rows of the plate.
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Incubate for 1-2 hours at room temperature with gentle agitation.
-
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Washing:
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Prepare a wash buffer (e.g., PBS with 0.05% Tween-20).
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Discard the blocking buffer and wash the wells. For optimization, vary the number of washes (e.g., 3, 5, or 7 times) for different sets of columns.
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This compound Incubation:
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Prepare a solution of this compound at a concentration known to be in the upper range of its effective dose.
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Add the this compound solution to all wells.
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Incubate according to your standard assay protocol.
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Detection:
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Wash the plate again using the varied washing conditions as in step 3.
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Add your detection reagents.
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Measure the signal.
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-
Analysis:
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Compare the signal in the wells without the target protein across the different blocking and washing conditions. The condition that yields the lowest signal in these control wells is the optimal one for minimizing non-specific binding.
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Ensure that the chosen conditions do not significantly reduce the specific signal in the wells containing the target protein.
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Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound action on the mitochondrial electron transport chain.
References
- 1. benchchem.com [benchchem.com]
- 2. Antifungal Spectrum, In Vivo Efficacy, and Structure–Activity Relationship of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship of cytochrome bc1 reductase inhibitor broad spectrum antifungal this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Efficacy of Ilicicolin H and Amphotericin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antifungal agents Ilicicolin H and Amphotericin B. It details their distinct mechanisms of action, presents a quantitative comparison of their efficacy based on experimental data, and outlines the methodologies used in these key studies.
Introduction
In the landscape of antifungal therapeutics, the need for novel agents with improved efficacy and safety profiles is paramount. This guide examines two potent antifungal compounds: this compound, a natural product inhibitor of mitochondrial respiration, and Amphotericin B, a polyene macrolide that has been a cornerstone of antifungal therapy for decades.[1] While both exhibit broad-spectrum activity, their mechanisms, potency, and clinical limitations differ significantly.
This compound is a tetracyclic polyketide isolated from fungi such as Gliocadium roseum.[2][3] It represents a promising therapeutic avenue due to its novel mode of action, targeting a crucial pathway in fungal metabolism.[4][5]
Amphotericin B , isolated from Streptomyces nodosus, has long been the drug of choice for many life-threatening invasive fungal infections due to its broad spectrum and fungicidal activity. However, its clinical utility is often hampered by significant toxicity, particularly nephrotoxicity.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between this compound and Amphotericin B lies in their cellular targets and mechanisms of action.
This compound: Disrupting the Powerhouse
This compound exerts its antifungal effect by specifically inhibiting the mitochondrial cytochrome bc1 complex, also known as Complex III, a critical component of the electron transport chain. It binds to the Qn site of the complex, blocking the electron transfer process and thereby disrupting mitochondrial respiration and halting ATP synthesis, which is vital for fungal cell viability. A key advantage of this compound is its high selectivity; it demonstrates over a 1000-fold greater inhibition of the fungal enzyme compared to its mammalian counterpart, suggesting a favorable therapeutic window.
Amphotericin B: Perforating the Cell Boundary
Amphotericin B's mechanism relies on its affinity for ergosterol, the primary sterol in fungal cell membranes. It binds irreversibly to ergosterol, forming transmembrane channels or pores. This binding disrupts the membrane's integrity, leading to the leakage of essential monovalent ions (like K+, Na+, and H+) and other intracellular components, ultimately resulting in fungal cell death. While effective, this mechanism is also the source of its toxicity, as Amphotericin B can bind to cholesterol in mammalian cell membranes, albeit with lower affinity, leading to cytotoxic side effects. Additionally, it has been shown to cause oxidative damage to fungal cells.
Quantitative Efficacy Data
The following tables summarize the in vitro activity of this compound and Amphotericin B against a range of fungal pathogens.
Table 1: Minimum Inhibitory Concentrations (MIC)
The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. Note that the activity of this compound is enhanced in media containing a non-fermentable carbon source like glycerol (B35011), reflecting its mechanism of targeting respiration.
| Fungal Species | Strain | This compound MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Reference |
| Candida albicans | MY 1055 | 0.04 | 0.25 | |
| Candida albicans | MY 2301 (Fluconazole-Resistant) | 0.31 | 0.5 | |
| Candida glabrata | MY 1381 | 1.3 | 0.5 | |
| Candida krusei | CLY 549 | 0.01 | 0.5 | |
| Candida parapsilosis | ATCC 22019 | 0.16 | 0.13 | |
| Aspergillus fumigatus | MF 5668 | 0.08 | 0.5 | |
| Aspergillus flavus | MF 383 | >100 | 1 | |
| Cryptococcus neoformans | MY 2061 | 0.2 | 0.13 |
Table 2: Half-Maximal Inhibitory Concentrations (IC₅₀)
The IC₅₀ value measures the concentration of a drug that is required for 50% inhibition of a biological process, such as the activity of an enzyme.
| Target | This compound IC₅₀ | Amphotericin B IC₅₀ | Reference |
| S. cerevisiae Cytochrome bc₁ Complex | 3-5 nM | Not Applicable | |
| C. albicans NADH:cytochrome c oxidoreductase | 0.8 ng/mL | Not Applicable | |
| Rat Liver NADH:cytochrome c oxidoreductase | 1500 ng/mL | Not Applicable | |
| General Antifungal Activity | Not specified | 0.14 ± 0.04 µg/mL |
In Vivo Efficacy
Preclinical studies in murine models have demonstrated the in vivo potential of this compound, although its efficacy appears to be limited by pharmacological properties.
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This compound : In a murine model of disseminated Candida albicans infection, orally administered this compound achieved a significant reduction in kidney fungal burden. The dose required to achieve a 90% reduction in kidney burden (ED₉₀) was 15.45 mg/kg/dose. In a disseminated Cryptococcus neoformans model, this compound also significantly reduced the fungal burden in the spleen. However, its in vivo activity was described as modest, a factor attributed to high plasma protein binding which reduces the amount of free, active drug.
-
Amphotericin B : As a well-established antifungal, Amphotericin B has proven efficacy in numerous animal models and clinical trials against a wide array of fungal infections, including candidiasis, aspergillosis, and cryptococcosis. For example, in murine models of aspergillosis, doses as low as 0.8 mg/kg were effective. The development of lipid formulations (e.g., liposomal Amphotericin B) has been a major advance, maintaining high efficacy while significantly reducing the nephrotoxicity associated with the conventional deoxycholate formulation.
Experimental Protocols
The data presented in this guide are based on standardized and reproducible experimental methodologies.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent and is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
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Inoculum Preparation : Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are then used to prepare a cell suspension in sterile saline, adjusted to a specific turbidity (e.g., 0.5 McFarland standard). This suspension is further diluted in the test medium to achieve a final concentration of 0.5–2.5 × 10³ cells/mL.
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Drug Dilution : The antifungal agent is serially diluted in a 96-well microtiter plate using the appropriate test medium. For this compound, testing is often performed in media containing a non-fermentable carbon source like glycerol to accurately assess its activity against respiration, whereas standard glucose-based media (e.g., RPMI-1640) is used for Amphotericin B.
-
Inoculation and Incubation : The prepared fungal inoculum is added to each well of the microtiter plate. The plates are incubated at 35-37°C for 24-48 hours.
-
MIC Determination : The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of visible growth compared to the drug-free control well.
Murine Model of Disseminated Candidiasis
This in vivo model is used to assess the efficacy of antifungal compounds in a systemic infection.
-
Animal Model : Specific strains of mice (e.g., DBA/2) are used for the study.
-
Infection : Mice are infected via intravenous (e.g., tail vein) injection with a standardized inoculum of Candida albicans (e.g., 5.4 × 10⁴ colony-forming units [cfu]).
-
Treatment : Treatment with the test compound (e.g., this compound) or a comparator (e.g., Amphotericin B, Caspofungin) begins at a specified time post-infection. The drug is administered via a clinically relevant route (e.g., oral for this compound, intraperitoneal or intravenous for comparators) at various doses for a defined period (e.g., twice daily for 2-4 days).
-
Efficacy Endpoint : At the end of the treatment period, mice are euthanized, and target organs (typically kidneys, as they are a primary site of fungal proliferation) are harvested.
-
Fungal Burden Quantification : The organs are homogenized, and serial dilutions are plated on nutrient agar to determine the number of viable cfu per gram of tissue. Efficacy is measured by the reduction in fungal burden compared to a vehicle-treated control group.
Conclusion
This compound and Amphotericin B are potent antifungal agents that operate through fundamentally different mechanisms. This compound's targeted inhibition of the fungal mitochondrial cytochrome bc1 complex offers high selectivity and potency in vitro, representing a promising modern approach to antifungal therapy. Its primary challenge lies in overcoming pharmacological hurdles like high plasma protein binding to translate its in vitro potency into robust in vivo efficacy. Amphotericin B remains a powerful, broad-spectrum fungicidal agent, whose utility is tempered by significant host toxicity. While lipid formulations have mitigated some of these safety concerns, its non-specific membrane disruption mechanism contrasts with the targeted approach of newer agents like this compound. For drug development professionals, this compound provides an exciting scaffold for optimization, while Amphotericin B continues to serve as a critical, albeit imperfect, tool in the clinical management of severe fungal infections.
References
- 1. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Antifungal Spectrum, In Vivo Efficacy, and Structure–Activity Relationship of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Antifungal spectrum, in vivo efficacy, and structure-activity relationship of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Activity of Ilicicolin H and Caspofungin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antifungal activities of Ilicicolin H and caspofungin, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the relative potency and mechanisms of these two antifungal agents.
Executive Summary
This compound, a natural product, and caspofungin, a semi-synthetic echinocandin, represent two distinct classes of antifungal agents with different cellular targets. This compound disrupts fungal mitochondrial respiration, while caspofungin inhibits cell wall synthesis. This guide presents a side-by-side comparison of their in vitro efficacy against various fungal pathogens, details the experimental methodologies used for these assessments, and visually represents their mechanisms of action and experimental workflows.
Data Presentation: In Vitro Antifungal Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and caspofungin against a range of clinically relevant fungal pathogens. Lower MIC values are indicative of higher antifungal potency. The data presented is compiled from a comparative study to ensure consistency in experimental conditions.[1]
| Fungal Species | This compound MIC (µg/mL) | Caspofungin MIC (µg/mL) |
| Candida albicans | 0.04 - 0.31 | 0.25 - 0.5 |
| Candida albicans (Fluconazole-resistant) | 0.04 | Not specified |
| Candida glabrata | Not specified | 0.25 - 0.5 |
| Candida tropicalis | Not specified | 0.25 - 0.5 |
| Candida parapsilosis | Not specified | 1.0 - 2.0 |
| Candida guilliermondii | Not specified | 1.0 - 4.0 |
| Aspergillus fumigatus | 0.08 | >16 |
| Cryptococcus neoformans | 0.1 - 1.56 | Not specified |
Note: "Not specified" indicates that data for that particular combination was not available in the comparative source. The provided data for caspofungin against various Candida species reflects a general consensus from multiple studies.[2][3] It is important to note that MIC values can vary between studies due to differences in methodology and the specific strains tested.
Mechanisms of Action: Distinct Cellular Targets
This compound and caspofungin employ fundamentally different mechanisms to exert their antifungal effects.
This compound targets the fungal mitochondrial respiratory chain. Specifically, it inhibits the cytochrome bc1 complex (Complex III), a critical component of the electron transport chain.[1] This inhibition disrupts ATP synthesis, leading to a depletion of cellular energy and ultimately fungal cell death.
Caspofungin , on the other hand, targets the fungal cell wall. It non-competitively inhibits the enzyme β-(1,3)-D-glucan synthase, which is responsible for the synthesis of β-(1,3)-D-glucan, an essential structural polymer of the fungal cell wall.[2] The depletion of this polymer weakens the cell wall, leading to osmotic instability and cell lysis.
Experimental Protocols: Antifungal Susceptibility Testing
The in vitro antifungal susceptibility data presented in this guide was determined using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically the M27-A2 document for yeasts.
1. Inoculum Preparation:
-
Fungal isolates are first cultured on Sabouraud dextrose agar (B569324) plates to ensure purity and viability.
-
Colonies are then suspended in sterile saline.
-
The turbidity of the fungal suspension is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted to achieve the final desired inoculum concentration.
2. Broth Microdilution Assay:
-
The assay is performed in 96-well microtiter plates.
-
Each well contains a specific concentration of the antifungal agent serially diluted in RPMI 1640 medium, a standard culture medium for fungi.
-
The standardized fungal inoculum is added to each well.
-
The plates are incubated at 35°C for 24-48 hours.
3. Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of the antifungal agent that prevents visible growth of the fungus.
-
For azoles like fluconazole, the MIC is often determined as the concentration that causes a significant reduction in turbidity (typically ≥50%) compared to a drug-free growth control well.
-
For agents like amphotericin B and caspofungin, the MIC is typically the lowest concentration that results in no visible growth.
Visualizations
Experimental Workflow
Caption: Experimental workflow for antifungal susceptibility testing.
Signaling Pathways
Caption: Comparative mechanisms of action of caspofungin and this compound.
References
A Comparative Analysis of the Antifungal Activity of Ilicicolin H and Ilicicolin K
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antifungal properties of Ilicicolin H and its novel analog, Ilicicolin K. Both compounds are potent inhibitors of fungal mitochondrial respiration, representing a promising avenue for the development of new antifungal agents. This document synthesizes available experimental data to facilitate an objective evaluation of their relative performance.
Executive Summary
This compound is a well-characterized natural product with broad-spectrum antifungal activity against a range of clinically relevant yeasts and molds.[1][2][3] Its mechanism of action involves the highly selective inhibition of the fungal mitochondrial cytochrome bc1 complex.[1][2] Ilicicolin K is a recently discovered analog of this compound, produced by genetically engineered Trichoderma reesei. While sharing the same molecular target, Ilicicolin K exhibits a distinct antifungal profile, with some notable differences in potency against specific fungal species. This guide presents a side-by-side comparison of their in vitro antifungal activities, details the experimental protocols for assessing this activity, and illustrates their shared mechanism of action.
Quantitative Antifungal Activity
The minimum inhibitory concentration (MIC) is a key measure of a compound's antifungal potency. The following tables summarize the available MIC data for this compound and Ilicicolin K against various fungal pathogens. It is important to note that the antifungal activity of these compounds, particularly this compound, can be significantly influenced by the carbon source in the growth medium. In media containing glucose, some fungi can bypass mitochondrial respiration through fermentation, leading to markedly higher MIC values.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound and Ilicicolin K (µg/mL)
| Fungal Species | This compound (MIC in µg/mL) | Ilicicolin K (MIC in µg/mL) | Notes |
| Candida albicans | 0.04 - 0.31 | No data available | Activity of this compound is strain-dependent. |
| Candida spp. (other) | 0.01 - 5.0 | No data available | |
| Candida auris | 0.77 | 39.4 | This compound is significantly more potent against this multidrug-resistant pathogen. |
| Cryptococcus spp. | 0.1 - 1.56 | No data available | |
| Aspergillus fumigatus | 0.08 | No data available | |
| Aspergillus nidulans | No direct data; activity implied to be similar to Ilicicolin K. | Activity reported to be similar to this compound. | |
| Saccharomyces cerevisiae | >50 (glucose medium) | ~4 | Ilicicolin K appears more effective in glucose-containing media. |
| 0.012 (glycerol medium) | Highlights the impact of the carbon source on this compound activity. |
Mechanism of Action: Inhibition of the Cytochrome bc1 Complex
Both this compound and Ilicicolin K exert their antifungal effects by targeting the cytochrome bc1 complex (also known as Complex III) of the mitochondrial electron transport chain. This complex plays a crucial role in cellular respiration and ATP production. By binding to the Qn site of the cytochrome bc1 complex, these molecules disrupt the electron flow, leading to the inhibition of fungal respiration and subsequent cell death. This targeted action against a vital fungal metabolic pathway, coupled with a high degree of selectivity for the fungal enzyme over its mammalian counterpart, underscores the therapeutic potential of this class of compounds.
Signaling Pathway of Ilicicolin Antifungal Action.
Experimental Protocols
The determination of the minimum inhibitory concentration (MIC) is a standardized method for assessing the in vitro antifungal susceptibility of a compound. The broth microdilution method is a commonly employed technique.
Broth Microdilution MIC Assay
Objective: To determine the lowest concentration of this compound or Ilicicolin K that inhibits the visible growth of a specific fungus.
Materials:
-
This compound or Ilicicolin K
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Appropriate liquid growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)
-
Fungal isolate for testing
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Standard antifungal drug (e.g., fluconazole) as a positive control
Procedure:
-
Preparation of Antifungal Stock Solutions: Dissolve this compound or K in DMSO to create a high-concentration stock solution.
-
Serial Dilutions: Perform serial twofold dilutions of the antifungal stock solution in the liquid growth medium directly in the 96-well microtiter plates.
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar (B569324) medium. Prepare a standardized suspension of the fungal cells or spores in sterile saline or water, adjusting the turbidity to a 0.5 McFarland standard. Further dilute this suspension in the growth medium to achieve the desired final inoculum concentration.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agent. Include a growth control (inoculum without the drug) and a sterility control (medium without inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Experimental Workflow for Broth Microdilution MIC Assay.
Conclusion
This compound and Ilicicolin K are promising antifungal compounds that target the fungal mitochondrial cytochrome bc1 complex. This compound has demonstrated broad-spectrum activity against a variety of important fungal pathogens. The newly discovered Ilicicolin K shares this mechanism of action, and while it shows comparable activity to this compound against some species, it is notably less potent against the emerging multidrug-resistant pathogen Candida auris. A significant advantage of Ilicicolin K appears to be its retained activity in the presence of fermentable sugars, a condition under which this compound's efficacy is diminished. Further research is warranted to fully elucidate the antifungal spectrum of Ilicicolin K and to explore the therapeutic potential of both molecules in addressing the growing challenge of fungal infections.
References
- 1. Antifungal Spectrum, In Vivo Efficacy, and Structure–Activity Relationship of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship of cytochrome bc1 reductase inhibitor broad spectrum antifungal this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Structure-Activity Relationship of Ilicicolin H Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ilicicolin H, a natural product isolated from the fungus Gliocadium roseum, has emerged as a potent and broad-spectrum antifungal agent.[1][2][3] Its novel mechanism of action, the highly selective inhibition of the mitochondrial cytochrome bc1 (complex III) reductase in fungi, makes it a compelling lead for the development of new antifungal therapies.[1][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, supported by experimental data, to inform ongoing research and drug discovery efforts.
Core Structure and Biological Activity of this compound
This compound exhibits potent activity against a range of clinically important fungal pathogens, including Candida spp., Aspergillus fumigatus, and Cryptococcus spp., with minimum inhibitory concentrations (MICs) often in the sub-μg/mL range. Notably, it retains activity against fluconazole-resistant strains of Candida albicans. The antifungal efficacy of this compound is attributed to its specific inhibition of the fungal mitochondrial cytochrome bc1 complex, with an IC50 value of 2–3 ng/mL. This inhibition is over 1000-fold more selective for the fungal enzyme compared to its mammalian counterpart, highlighting its potential for a favorable safety profile. However, the in vivo efficacy of this compound has been found to be limited by high plasma protein binding. This has prompted the exploration of structural modifications to enhance its pharmacokinetic properties while retaining its potent antifungal activity.
Structure-Activity Relationship Insights
Systematic structural modifications of the this compound scaffold have revealed key determinants for its antifungal activity. The β-keto group within the pyridinone core has been identified as being critical for its biological function. Modifications at the 4'-hydroxyl group and the 19-hydroxy position on the decalin ring have been explored to modulate the compound's properties.
Below is a table summarizing the biological activity of this compound and some of its key analogs.
| Compound | Modification | MIC vs. C. albicans (ng/mL) | IC50 vs. C. albicans cyt bc1 (ng/mL) | IC50 vs. Rat Liver cyt bc1 (ng/mL) |
| This compound | - | 40 - 310 | 0.8 | 1500 |
| Ilicicolin J | Desaturation of the decalin ring | 6300 | Not Reported | Not Reported |
| 4',19-Diacetate derivative | Acetylation of 4'-OH and 19-OH | Retained Activity | Retained Activity | Retained Selectivity |
| 19-Cyclopropyl acetate (B1210297) derivative | Cyclopropyl acetylation of 19-OH | Retained Activity | Retained Activity | Retained Selectivity |
| Basic 4'-esters | Esterification of 4'-OH | Retained Activity | Retained Activity | Not Reported |
| N- and O-alkyl derivatives | Alkylation | Retained Activity | Retained Activity | Not Reported |
Data compiled from multiple sources.
Key Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungal strain.
Materials:
-
Candida albicans strain (e.g., MY1055)
-
RPMI-1640 medium, buffered with MOPS
-
96-well microtiter plates
-
Test compound (dissolved in DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
A standardized inoculum of the Candida albicans strain is prepared and diluted in RPMI-1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
The test compound is serially diluted in the 96-well plate.
-
The fungal inoculum is added to each well.
-
The plates are incubated at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, typically a ≥50% decrease in turbidity compared to the growth control.
Cytochrome bc1 Reductase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the cytochrome bc1 complex.
Materials:
-
Isolated mitochondria or purified cytochrome bc1 complex from Candida albicans and rat liver.
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Ubiquinol (substrate)
-
Cytochrome c (electron acceptor)
-
Spectrophotometer
Procedure:
-
The purified enzyme is incubated with varying concentrations of the test compound.
-
The reaction is initiated by the addition of the substrate, ubiquinol.
-
The reduction of cytochrome c is monitored by measuring the increase in absorbance at 550 nm.
-
The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.
Visualizing Key Concepts
To further elucidate the structure-activity relationship of this compound and the experimental approaches used in its study, the following diagrams are provided.
References
Validating Ilicicolin H Target Engagement in Fungi: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental methods to validate the target engagement of Ilicicolin H, a potent antifungal agent. We present supporting data, detailed protocols for key experiments, and comparisons with alternative antifungal compounds.
This compound, a natural product isolated from fungi such as Cylindrocladium ilicicola and Gliocadium roseum, exhibits broad-spectrum antifungal activity against a range of pathogenic fungi, including Candida spp., Aspergillus fumigatus, and Cryptococcus spp.[1][2] Its primary mechanism of action is the highly selective inhibition of the fungal mitochondrial cytochrome bc1 complex (also known as Complex III), a critical enzyme in the electron transport chain responsible for cellular respiration.[1][2][3] this compound binds to the Qn site of the cytochrome bc1 complex, disrupting mitochondrial respiration and leading to fungal cell death. This mechanism is distinct from the three major classes of systemic antifungal drugs: polyenes, azoles, and echinocandins.
Comparative Analysis of Antifungal Agents
The efficacy of this compound can be benchmarked against other compounds that either share its target or are considered standard-of-care treatments for fungal infections.
Table 1: Comparison of this compound and Alternative Antifungal Agents
| Antifungal Agent | Target/Mechanism of Action | Key Distinctions |
| This compound | Mitochondrial cytochrome bc1 complex (Complex III) at the Qn site. | High selectivity for fungal over mammalian cytochrome bc1 complex (>1000-fold). |
| Antimycin A | Mitochondrial cytochrome bc1 complex (Complex III) at the Qn site. | Binds to the same site as this compound but in a different mode, resulting in distinct effects on the absorption spectrum of cytochrome b. |
| Azoles (e.g., Fluconazole) | Lanosterol 14-α-demethylase, inhibiting ergosterol (B1671047) biosynthesis in the fungal cell membrane. | Targets cell membrane integrity, not mitochondrial respiration. |
| Polyenes (e.g., Amphotericin B) | Binds to ergosterol in the fungal cell membrane, forming pores that lead to cell leakage. | Directly disrupts the cell membrane. |
| Echinocandins (e.g., Caspofungin) | Inhibits β-(1,3)-D-glucan synthase, disrupting fungal cell wall synthesis. | Targets cell wall integrity. |
| Ilicicolin K | Presumed to be the same as this compound (cytochrome bc1 complex). | A novel analog of this compound with potential for improved stability and activity on fermentable carbon sources. |
| Ilicicolin J | Presumed to be the same as this compound (cytochrome bc1 complex). | A shunt product from the this compound biosynthetic pathway with similar antifungal activity. |
Quantitative Performance Data
The potency of this compound has been quantified through various in vitro assays, demonstrating its potent and selective inhibition of its fungal target.
Table 2: Inhibitory Activity of this compound against Ubiquinol-Cytochrome c Reductase (Complex III)
| Organism/Tissue Source | IC50 |
| Saccharomyces cerevisiae (yeast) | 3-5 nM |
| Candida albicans | 0.8 ng/mL (approximately 1.85 nM) |
| Bovine Heart Mitochondria | 200-250 nM |
| Rat Liver | 1500 ng/mL |
| Rhesus Liver | 500 ng/mL |
Table 3: In Vitro Antifungal Activity of this compound and Standard-of-Care Agents
| Fungal Species | This compound MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Fluconazole MIC (µg/mL) | Caspofungin MIC (µg/mL) |
| Candida albicans | 0.04 - 0.31 | 0.12 - 1.0 | 0.12 - >128 | 0.03 - 0.5 |
| Candida glabrata | 0.08 - 0.62 | 0.25 - 1.0 | 0.5 - >128 | 0.06 - 0.5 |
| Candida parapsilosis | 0.01 - 0.31 | 0.12 - 1.0 | 0.25 - 4.0 | 0.5 - 2.0 |
| Cryptococcus neoformans | 0.1 - 1.56 | 0.12 - 0.5 | 2.0 - 16.0 | 1.0 - 8.0 |
| Aspergillus fumigatus | 0.08 | 0.25 - 1.0 | >128 | 0.12 - 0.5 |
Note: MIC values are compiled from multiple sources and can vary based on specific strains and testing conditions.
Experimental Protocols for Target Validation
Validating that this compound engages its intended target in fungi can be achieved through a series of biochemical and cell-based assays.
Ubiquinol-Cytochrome c Reductase (Complex III) Activity Assay
This assay directly measures the enzymatic activity of the target protein in isolated mitochondria.
Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from fungal spheroplasts using standard differential centrifugation techniques.
-
Assay Buffer: Prepare an assay buffer containing phosphate (B84403) buffer, EDTA, and cytochrome c.
-
Reaction Initiation: Add isolated mitochondria to the assay buffer. Initiate the reaction by adding the substrate, ubiquinol (B23937) (often in the form of decylubiquinol).
-
Inhibitor Treatment: Perform parallel reactions in the presence of varying concentrations of this compound.
-
Spectrophotometric Measurement: Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm.
-
Data Analysis: Calculate the rate of cytochrome c reduction. Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
Whole-Cell Oxygen Consumption Assay
This assay assesses the downstream effect of Complex III inhibition on the entire respiratory chain.
Methodology:
-
Cell Culture: Grow fungal cells to mid-log phase in a suitable liquid medium. For fungi like S. cerevisiae, using a non-fermentable carbon source (e.g., glycerol (B35011) or ethanol) in the media is crucial, as it forces reliance on mitochondrial respiration.
-
Cell Preparation: Harvest and wash the cells, then resuspend them in a respiration buffer.
-
Oxygen Measurement: Use a Clark-type oxygen electrode or a fluorescence-based oxygen sensor system (e.g., Seahorse XF Analyzer) to measure the rate of oxygen consumption.
-
Inhibitor Addition: After establishing a baseline respiration rate, inject a range of this compound concentrations into the measurement chamber.
-
Controls: Use known inhibitors of the electron transport chain as controls, such as rotenone (B1679576) (Complex I inhibitor), antimycin A (Complex III inhibitor), and potassium cyanide (Complex IV inhibitor).
-
Data Analysis: Calculate the oxygen consumption rate before and after the addition of this compound to determine the extent of inhibition.
Cellular ATP Level Determination
This assay measures the impact of mitochondrial dysfunction on the cell's energy currency.
Methodology:
-
Cell Culture and Treatment: Culture fungal cells as described for the oxygen consumption assay. Treat the cells with a range of this compound concentrations for a defined period.
-
Cell Lysis: Lyse the cells to release intracellular ATP.
-
ATP Quantification: Use a commercial ATP bioluminescence assay kit. These kits typically utilize the luciferin-luciferase reaction, where the amount of light produced is directly proportional to the ATP concentration.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Compare the ATP levels in this compound-treated cells to untreated controls. A dose-dependent decrease in ATP levels indicates impaired mitochondrial ATP synthesis.
Cytochrome b Spectral Shift Analysis
This biophysical method provides direct evidence of this compound binding to its target, the cytochrome bc1 complex.
Methodology:
-
Sample Preparation: Use purified cytochrome bc1 complex or mitochondrial preparations.
-
Baseline Spectrum: Record the absorption spectrum of the reduced cytochrome b (ferrocytochrome b) using a spectrophotometer.
-
Inhibitor Titration: Add increasing concentrations of this compound to the sample and record the spectrum after each addition.
-
Spectral Analysis: Observe for a characteristic shift in the absorption spectrum of ferrocytochrome b. This compound is known to induce a blue shift in this spectrum.
-
Comparison: Compare the spectral shift induced by this compound with that of other Qn site inhibitors like Antimycin A, which may produce a different spectral shift, confirming a different mode of binding.
Visualizing Pathways and Workflows
Caption: Mechanism of action of this compound in the fungal mitochondrial electron transport chain.
Caption: Experimental workflow for validating this compound target engagement.
Conclusion
This compound is a potent antifungal agent with a well-defined mechanism of action targeting the mitochondrial cytochrome bc1 complex. The experimental protocols outlined in this guide provide a robust framework for validating its target engagement in a variety of fungal species. By comparing its activity with other antifungal agents through quantitative assays, researchers can gain a comprehensive understanding of its potential as a lead compound for the development of novel antifungal therapies. The high selectivity of this compound for the fungal respiratory chain continues to make it a valuable tool for both basic research and drug discovery.
References
- 1. Differential efficacy of inhibition of mitochondrial and bacterial cytochrome bc1 complexes by center N inhibitors antimycin, this compound and funiculosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the yeast cytochrome bc1 complex by this compound, a novel inhibitor that acts at the Qn site of the bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Navigating Resistance: A Comparative Guide to Ilicicolin H and Cytochrome b Mutations
For researchers, scientists, and drug development professionals, understanding the mechanisms of drug resistance is paramount. This guide provides a comprehensive comparison of Ilicicolin H resistance mutations in the cytochrome b gene, supported by experimental data. We delve into the specific mutations that confer resistance, their quantitative impact on drug efficacy, and the experimental protocols used to identify and characterize them.
This compound, a potent antifungal agent, exerts its effect by inhibiting the cytochrome bc1 complex (Complex III) of the mitochondrial respiratory chain. This inhibition disrupts the production of ATP, ultimately leading to fungal cell death.[1][2][3] The target of this compound is the Qn site of cytochrome b, a key protein within the cytochrome bc1 complex.[1][4] However, the emergence of resistance, primarily through mutations in the cytochrome b gene, presents a significant challenge. This guide focuses on elucidating the landscape of these resistance mutations.
Quantitative Analysis of this compound Resistance
Studies utilizing the model organism Saccharomyces cerevisiae have been instrumental in identifying and characterizing mutations in the cytochrome b gene that confer resistance to this compound. A key study identified seven distinct single amino acid substitutions at four different locations within the cytochrome b protein that lead to this compound resistance. Six of these seven mutations were novel at the time of their discovery.
The following table summarizes the quantitative data on the resistance levels conferred by these mutations, presenting the half-maximal inhibitory concentration (IC50) values for this compound against wild-type and mutant yeast strains.
| Mutation | Amino Acid Change | IC50 for this compound (nM) | Fold Resistance vs. Wild-Type |
| Wild-Type | - | 3.5 | 1 |
| G37V | Glycine to Valine | 150 | ~43 |
| G37C | Glycine to Cysteine | >500 | >143 |
| N31Y/G37V | Asparagine to Tyrosine and Glycine to Valine | >500 | >143 |
| K228M | Lysine to Methionine | 120 | ~34 |
| L198F | Leucine to Phenylalanine | 80 | ~23 |
| I184S | Isoleucine to Serine | 60 | ~17 |
| G132C | Glycine to Cysteine | 50 | ~14 |
Comparative Resistance Profiles with Other Cytochrome b Inhibitors
A crucial aspect of understanding drug resistance is determining whether it is specific to a single compound or extends to other drugs with similar mechanisms of action (cross-resistance). Experimental evidence indicates that the this compound-resistant mutants in Saccharomyces cerevisiae exhibit minimal to no cross-resistance to other well-known cytochrome b inhibitors that bind to the Qn site, such as antimycin and funiculosin. This suggests that this compound has a distinct binding mode within the Qn pocket compared to these other inhibitors.
The table below provides a comparative analysis of the IC50 values of this compound, antimycin, and myxothiazol (B1677603) against a selection of the identified resistant mutants. Myxothiazol is an inhibitor of the Qo site of cytochrome b and is included to demonstrate the specificity of the resistance.
| Mutation | IC50 for this compound (nM) | IC50 for Antimycin (nM) | IC50 for Myxothiazol (nM) |
| Wild-Type | 3.5 | 1.0 | 0.5 |
| G37V | 150 | 1.2 | 0.6 |
| G37C | >500 | 1.5 | 0.5 |
| K228M | 120 | 1.1 | 0.5 |
| L198F | 80 | 1.0 | 0.4 |
Experimental Protocols
The identification and characterization of these resistance mutations rely on established experimental methodologies. Below are detailed protocols for key experiments.
Induction and Selection of this compound-Resistant Mutants in Saccharomyces cerevisiae
This protocol outlines the process for generating and isolating yeast mutants with resistance to this compound.
-
Yeast Strain and Media: A respiratory-competent strain of Saccharomyces cerevisiae (e.g., W303-1B) is used. Cells are grown on YPEG (yeast extract, peptone, ethanol, glycerol) medium, which forces respiratory growth and thus sensitivity to mitochondrial inhibitors.
-
Mutagenesis: Spontaneous mutations are selected for by plating a high density of yeast cells onto YPEG agar (B569324) plates containing a selective concentration of this compound. The concentration of this compound should be sufficient to inhibit the growth of the wild-type strain (e.g., 5-10 times the wild-type IC50).
-
Selection and Isolation: Plates are incubated at 30°C for 5-7 days. Colonies that appear on the this compound-containing plates are considered potential resistant mutants. These colonies are then streaked onto fresh this compound-containing plates to confirm the resistance phenotype.
-
Genetic Characterization: The cytochrome b gene (COB) from the resistant mutants is amplified by PCR and sequenced to identify the specific mutations responsible for the resistance.
Antifungal Susceptibility Testing
This protocol describes how to determine the IC50 values of antifungal compounds against yeast strains.
-
Inoculum Preparation: Yeast strains are grown overnight in YPD (yeast extract, peptone, dextrose) medium. The cells are then washed and resuspended in YPEG medium to a standardized cell density (e.g., 1 x 10^5 cells/mL).
-
Drug Dilution Series: A serial dilution of the antifungal agent (e.g., this compound, antimycin, myxothiazol) is prepared in YPEG medium in a 96-well microtiter plate.
-
Incubation: The standardized yeast inoculum is added to each well of the microtiter plate containing the drug dilutions. The plate is incubated at 30°C for 48-72 hours.
-
Data Analysis: Cell growth is measured by reading the optical density at 600 nm (OD600) using a microplate reader. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is calculated by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a dose-response curve.
Site-Directed Mutagenesis of the Cytochrome b Gene
This protocol allows for the introduction of specific mutations into the cytochrome b gene to confirm their role in resistance.
-
Plasmid Preparation: A plasmid containing the wild-type cytochrome b gene from Saccharomyces cerevisiae is used as a template.
-
Primer Design: Complementary oligonucleotide primers containing the desired mutation are designed.
-
PCR Amplification: A PCR reaction is performed using the template plasmid and the mutagenic primers with a high-fidelity DNA polymerase. This reaction amplifies the entire plasmid, incorporating the desired mutation.
-
Template Removal: The parental, non-mutated plasmid is digested using the DpnI restriction enzyme, which specifically targets methylated DNA (the parental plasmid) but not the newly synthesized, unmethylated PCR product.
-
Transformation: The mutated plasmid is then transformed into E. coli for amplification and subsequently into a yeast strain lacking the mitochondrial cytochrome b gene (cob-) for functional analysis.
-
Verification: The presence of the desired mutation in the transformed yeast is confirmed by DNA sequencing.
Visualizing the Impact of Resistance Mutations
To better understand the mechanisms at play, the following diagrams illustrate the signaling pathway of this compound and the experimental workflow for identifying resistance mutations.
References
A Comparative Analysis of Ilicicolin H and Ilicicolin J: Potent Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Ilicicolin H and its analogue, Ilicicolin J, two natural products with significant antifungal properties. This document synthesizes available experimental data to objectively compare their performance, details the methodologies for key experiments, and visualizes the underlying biological pathways to support further research and development in the field of antifungal therapeutics.
Executive Summary
This compound is a well-characterized potent and broad-spectrum antifungal agent that selectively inhibits the fungal mitochondrial cytochrome bc1 complex.[1][2][3] Ilicicolin J, a closely related analogue, has been shown to exhibit comparable antifungal activity to this compound against Candida albicans. While extensive quantitative data is available for this compound, demonstrating its high potency and selectivity, data for Ilicicolin J is less comprehensive. This guide presents a side-by-side comparison based on current scientific literature to aid researchers in evaluating these two compounds.
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data for this compound and Ilicicolin J. The data for this compound is extensive, covering its inhibitory activity against various fungal pathogens and its selectivity for fungal over mammalian mitochondrial enzymes. The data for Ilicicolin J is currently limited to its minimum inhibitory concentration against Candida albicans.
| Parameter | This compound | Ilicicolin J | Reference(s) |
| Minimum Inhibitory Concentration (MIC) | |||
| Candida albicans | 0.04 - 0.31 µg/mL | 6.3 µg/mL | [1] |
| Cryptococcus neoformans | 0.1 - 1.56 µg/mL | Data not available | [1] |
| Aspergillus fumigatus | 0.08 µg/mL | Data not available | |
| Inhibition of Cytochrome bc1 Complex (IC50) | |||
| Saccharomyces cerevisiae | 3-5 nM | Data not available | |
| Candida albicans (NADH:cytochrome c oxidoreductase) | 0.8 ng/mL | Data not available | |
| Bovine (mammalian) | 200-250 nM | Data not available | |
| Rat liver (mammalian) | ~1500 ng/mL | Data not available |
Mechanism of Action: Inhibition of Mitochondrial Respiration
Both this compound and, by extension, Ilicicolin J, exert their antifungal effects by targeting the mitochondrial electron transport chain. Specifically, this compound is a potent inhibitor of the cytochrome bc1 complex (also known as Complex III). It binds to the Qn site of the complex, blocking the oxidation-reduction of cytochrome b and thereby disrupting the production of ATP, which is essential for fungal cell viability. This targeted inhibition of a critical metabolic pathway, combined with a high selectivity for the fungal enzyme over its mammalian counterpart, makes these compounds promising candidates for antifungal drug development.
Signaling pathway of mitochondrial electron transport chain inhibition.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and Ilicicolin J are provided below.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Fungal strain (e.g., Candida albicans)
-
Appropriate liquid growth medium (e.g., RPMI-1640 with MOPS)
-
This compound or Ilicicolin J
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Sterile 96-well microtiter plates
-
Spectrophotometer (optional, for quantitative reading)
-
Incubator
Procedure:
-
Preparation of Inoculum: A standardized suspension of the fungal strain is prepared in the growth medium to a final concentration of approximately 0.5 x 103 to 2.5 x 103 cells/mL.
-
Preparation of Drug Dilutions: A stock solution of the test compound is prepared in DMSO. Serial two-fold dilutions are then made in the growth medium in the 96-well plate.
-
Inoculation: Each well is inoculated with the fungal suspension. A positive control (fungus without drug) and a negative control (medium only) are included.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Experimental workflow for MIC determination.
Cytochrome bc1 Complex Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the cytochrome bc1 complex.
Materials:
-
Isolated mitochondria from a fungal source (e.g., Saccharomyces cerevisiae)
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Ubiquinol (substrate)
-
Cytochrome c (electron acceptor)
-
Test compound (this compound or J) dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: The assay buffer, cytochrome c, and isolated mitochondria are combined in a cuvette.
-
Inhibitor Addition: The test compound is added at various concentrations and pre-incubated with the mitochondria.
-
Reaction Initiation: The reaction is initiated by the addition of ubiquinol.
-
Measurement: The reduction of cytochrome c is monitored by measuring the increase in absorbance at 550 nm over time.
-
Data Analysis: The rate of reaction is calculated, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined from a dose-response curve.
Conclusion
This compound is a well-documented antifungal agent with a potent and selective mechanism of action against the fungal cytochrome bc1 complex. The available data for Ilicicolin J indicates a comparable antifungal potency against Candida albicans, suggesting a similar mechanism of action. However, a more comprehensive comparative analysis is hindered by the limited availability of quantitative data for Ilicicolin J, particularly regarding its IC50 against the cytochrome bc1 complex, its broader antifungal spectrum, and its cytotoxicity against mammalian cells. Further research to generate these data points for Ilicicolin J is crucial to fully evaluate its potential as a therapeutic agent and to understand the structure-activity relationships within the ilicicolin family of compounds. This guide provides a foundation for such research by summarizing the current knowledge and providing detailed experimental protocols.
References
Ilicicolin H Demonstrates High Selectivity for Fungal Cytochrome bc1 Complex Over Mammalian Counterpart
A comprehensive analysis of experimental data reveals that the natural product Ilicicolin H is a potent and highly selective inhibitor of the fungal cytochrome bc1 complex (also known as Complex III), a critical enzyme in the mitochondrial electron transport chain. This remarkable selectivity, with inhibitory concentrations orders of magnitude lower for fungal enzymes compared to their mammalian equivalents, underscores its potential as a lead compound for the development of novel antifungal therapeutics with a favorable safety profile.
This compound exerts its antifungal activity by specifically targeting the cytochrome bc1 complex, which plays a pivotal role in cellular respiration and ATP production.[1] Inhibition of this complex disrupts the electron flow, leading to a collapse of the mitochondrial membrane potential and ultimately fungal cell death. The basis for this compound's selectivity lies in structural differences in the inhibitor binding site between fungal and mammalian cytochrome bc1.[2]
Quantitative Comparison of Inhibitory Potency
The selectivity of this compound is quantitatively demonstrated by comparing its half-maximal inhibitory concentration (IC50) values against cytochrome bc1 from various fungal and mammalian sources. The data consistently shows a significantly higher potency against fungal enzymes.
| Organism/Source | Enzyme Target | IC50 Value | Approximate Fold Selectivity (vs. Fungal) |
| Candida albicans | Mitochondrial cytochrome bc1 reductase | 2-3 ng/mL | - |
| Saccharomyces cerevisiae (Yeast) | Mitochondrial cytochrome bc1 complex | 3-5 nM | - |
| Rat Liver | Mitochondrial cytochrome bc1 reductase | 2000-5000 ng/mL | >1000-fold vs. C. albicans |
| Bovine Heart | Mitochondrial cytochrome bc1 complex | 200-250 nM | ~50-83-fold vs. S. cerevisiae |
Note: IC50 values can vary depending on the specific experimental conditions, such as enzyme and substrate concentrations.
Mechanism of Action: Targeting the Qn Site
This compound inhibits the cytochrome bc1 complex by binding to the Qn site (also referred to as the Qi or ubiquinone reduction site).[1][3] This binding event blocks the transfer of electrons from the low-potential heme bL to ubiquinone, a crucial step in the Q-cycle. While other inhibitors, such as antimycin A, also target the Qn site, this compound's mode of binding is distinct, as evidenced by different effects on the absorption spectrum of cytochrome b.[3] The amino acid sequence and structural variations within the Qn binding pocket between fungal and mammalian orthologs are thought to be the primary determinants of the observed high selectivity.
Below is a diagram illustrating the electron transport chain's Q-cycle and the inhibitory action of this compound.
Figure 1. Mechanism of this compound action on the Q-cycle.
Experimental Protocols
The determination of the inhibitory activity of this compound against the cytochrome bc1 complex is typically performed using a ubiquinol-cytochrome c reductase activity assay. This spectrophotometric assay measures the rate of reduction of cytochrome c, which is dependent on the activity of the cytochrome bc1 complex.
Principle: The assay monitors the increase in absorbance at 550 nm, which corresponds to the reduction of ferricytochrome c to ferrocytochrome c by the cytochrome bc1 complex, using a ubiquinol (B23937) analog as the electron donor. The presence of an inhibitor, such as this compound, will decrease the rate of this reaction.
Materials:
-
Isolated mitochondria or purified cytochrome bc1 complex from the desired source (e.g., fungal or mammalian).
-
Assay Buffer: e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4, containing 1 mM EDTA.
-
Potassium cyanide (KCN) to inhibit cytochrome c oxidase.
-
Cytochrome c (from equine heart).
-
Ubiquinol analog (e.g., decylubiquinol) as the substrate.
-
This compound stock solution (in a suitable solvent like DMSO).
-
Spectrophotometer capable of measuring absorbance at 550 nm.
Procedure:
-
Preparation of Reagents: All reagents are prepared in the assay buffer. A working solution of cytochrome c is prepared. The ubiquinol analog is freshly prepared before use. Serial dilutions of this compound are made to test a range of concentrations.
-
Assay Setup: The reaction is typically carried out in a cuvette. The assay mixture contains the assay buffer, KCN, and cytochrome c.
-
Enzyme Addition: The reaction is initiated by adding a known amount of the mitochondrial preparation or purified cytochrome bc1 complex.
-
Inhibitor Incubation: For inhibition studies, the enzyme is pre-incubated with various concentrations of this compound (or vehicle control) for a defined period before starting the reaction.
-
Reaction Initiation: The enzymatic reaction is started by the addition of the ubiquinol substrate.
-
Data Acquisition: The increase in absorbance at 550 nm is monitored over time. The initial linear rate of the reaction is calculated.
-
IC50 Determination: The reaction rates are plotted against the logarithm of the this compound concentration. The data is fitted to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.
The following diagram outlines the general workflow for determining the IC50 of this compound.
Figure 2. Experimental workflow for IC50 determination.
Conclusion
The extensive experimental data unequivocally supports the high selectivity of this compound for fungal cytochrome bc1 over its mammalian homolog. This pronounced selectivity, coupled with its potent inhibitory activity, makes this compound a highly attractive candidate for further investigation in the quest for new and effective antifungal drugs. The detailed understanding of its mechanism of action and the availability of robust experimental protocols will facilitate the design and development of next-generation antifungal agents with improved efficacy and reduced host toxicity.
References
A Comparative Analysis of Ilicicolin H Cross-Resistance with Other Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antifungal agent Ilicicolin H's cross-resistance profile with other established and investigational antifungals, supported by experimental data. This compound, a natural product isolated from fungi such as Cylindrocladium ilicicola and Gliocadium roseum, exhibits a potent and broad-spectrum antifungal activity by targeting the mitochondrial cytochrome bc1 complex.[1][2] Its unique mechanism of action suggests a low potential for cross-resistance with antifungal drugs that have different cellular targets.
Mechanism of Action: A Differentiated Approach
This compound exerts its antifungal effect by specifically inhibiting the cytochrome bc1 complex (also known as Complex III) of the mitochondrial electron transport chain.[2][3] This inhibition disrupts cellular respiration and ATP production, ultimately leading to fungal cell death.[2] Notably, it binds to the Qn site of the cytochrome bc1 complex, which is distinct from the binding sites of other known Complex III inhibitors like antimycin and myxothiazol. This distinction is a key factor in its cross-resistance profile. Furthermore, this compound displays a high degree of selectivity for the fungal enzyme, with over 1000-fold greater inhibition of the fungal cytochrome bc1 complex compared to its mammalian counterpart, suggesting a favorable therapeutic window.
Quantitative Comparison of Antifungal Activity
The in vitro efficacy of this compound has been demonstrated against a wide range of pathogenic fungi, including species of Candida, Cryptococcus, and Aspergillus. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and comparator antifungals against various fungal strains, including those with known resistance to other drug classes. Lower MIC values indicate higher potency.
Table 1: In Vitro Antifungal Activity of this compound and Comparator Agents against Candida Species
| Fungal Strain | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Caspofungin MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Candida albicans (Wild-Type, MY 1055) | 0.04 | 0.5 | 0.25 | 0.25 |
| Candida albicans (Fluconazole-Resistant, MY 2301) | 0.31 | >64 | 0.5 | 0.5 |
| Candida glabrata (CLY 574) | 0.63 | >64 | 0.5 | 0.4 |
| Candida krusei (CLY 549) | 0.01 | 16 | 1 | 0.5 |
Data sourced from Singh et al., 2012.
Table 2: In Vitro Antifungal Activity of this compound and Comparator Agents against Cryptococcus neoformans and Aspergillus fumigatus
| Fungal Strain | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Caspofungin MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Cryptococcus neoformans (MY 2061) | 0.1 | 8 | >16 | 0.25 |
| Aspergillus fumigatus (MY 2544) | 0.31 | >64 | 0.25 | 0.5 |
Data sourced from Singh et al., 2012.
Cross-Resistance Profile
Experimental evidence strongly indicates a lack of cross-resistance between this compound and other major classes of antifungal drugs.
-
Azoles (e.g., Fluconazole): Azoles inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane. This compound has demonstrated potent activity against fluconazole-resistant strains of Candida albicans. This is expected, as their mechanisms of action are entirely different.
-
Echinocandins (e.g., Caspofungin): Echinocandins target the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall. Given that this compound targets mitochondrial respiration, cross-resistance with echinocandins is not anticipated.
-
Other Cytochrome bc1 Inhibitors: Interestingly, studies on this compound-resistant mutants of Saccharomyces cerevisiae and Candida albicans have revealed no cross-resistance with other known inhibitors of the cytochrome bc1 complex, such as antimycin and myxothiazol. This suggests that the binding site of this compound on the cytochrome b protein is unique. Resistance to this compound is associated with specific mutations in the cytochrome b gene.
Experimental Protocols
The determination of antifungal susceptibility and cross-resistance is primarily conducted using the broth microdilution method, following standardized procedures.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are then suspended in a sterile saline solution, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted in the test medium to achieve the final desired inoculum concentration.
-
Drug Dilution: The antifungal agents are serially diluted in the test medium (e.g., RPMI-1640) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control well (containing no antifungal agent) and a sterility control well (containing uninoculated medium) are included.
-
Incubation: The microtiter plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
-
MIC Reading: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.
Visualizing Experimental and Logical Relationships
Caption: Workflow for Determining Antifungal Cross-Resistance.
Caption: Distinct Mechanisms of Action Limit Cross-Resistance.
References
Safety Operating Guide
Navigating the Disposal of Ilicicolin H: A Procedural Guide for Laboratory Personnel
I. Waste Categorization and Segregation
All materials that have come into contact with Ilicicolin H must be treated as hazardous chemical waste.[1] This includes, but is not limited to:
-
Gloves
-
Bench paper and absorbent pads
-
Empty or partially empty vials and containers
-
Contaminated personal protective equipment (PPE)
-
Solutions containing this compound
-
Spill cleanup materials
Proper segregation of waste is crucial to prevent accidental chemical reactions and to ensure compliant disposal.[2] Never mix this compound waste with other incompatible waste streams.
II. Containment and Labeling
Proper containment and clear labeling are fundamental to safe waste management.
-
Solid Waste: Collect all solid waste, such as contaminated gloves and bench paper, in a designated, leak-proof, and clearly labeled hazardous waste container.[1] The container should be kept sealed when not in use.[2]
-
Liquid Waste: Liquid waste containing this compound should be collected in a separate, sealed, and shatter-resistant container.[1] Ensure the container is compatible with the solvents used.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound". The date of accumulation and the nature of the waste (e.g., "Solid Waste with this compound," "Liquid Waste with this compound in [Solvent Name]") should also be included.
III. Disposal Procedures
Adherence to institutional and local regulations for hazardous waste disposal is mandatory.
-
Consult Institutional Guidelines: Before initiating any disposal procedures, consult your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements for hazardous chemical waste.
-
Waste Pickup: Arrange for the collection of the hazardous waste by a licensed chemical waste disposal company or your institution's EHS department. Do not dispose of this compound waste down the drain or in the regular trash.
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent. Dispose of the cleaning materials as hazardous waste.
-
Empty Containers: Empty this compound containers must be managed as hazardous waste. The first rinse of the container should be collected and disposed of as hazardous liquid waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste. The original label should be defaced or removed before the container is processed for disposal or recycling by a certified professional.
IV. Summary of Disposal Information
| Waste Type | Containment | Labeling Requirements | Disposal Method |
| Solid Waste | Designated, sealed, leak-proof container | "Hazardous Waste," "this compound," Date, "Solid Waste" | Collection by a licensed hazardous waste disposal service. |
| Liquid Waste | Separate, sealed, shatter-resistant container | "Hazardous Waste," "this compound," Date, "Liquid Waste in [Solvent]" | Collection by a licensed hazardous waste disposal service. |
| Empty Containers | Original container, sealed | Deface original label, add "Hazardous Waste" label for the first rinseate | First rinseate collected as hazardous waste; container disposed of via EHS. |
| Spill Cleanup Materials | Designated, sealed, leak-proof container | "Hazardous Waste," "this compound," Date, "Spill Cleanup Materials" | Collection by a licensed hazardous waste disposal service. |
V. Experimental Protocol: General Decontamination Procedure
While specific inactivation protocols for this compound are not documented, a general surface decontamination procedure can be followed. This protocol is based on standard laboratory practices for handling potent compounds.
Materials:
-
70% Ethanol (B145695) or a suitable laboratory disinfectant
-
Absorbent pads or paper towels
-
Two pairs of nitrile gloves
-
Lab coat
-
Safety goggles
Procedure:
-
Don Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and double gloves.
-
Prepare the Area: Ensure the area to be decontaminated is clear of any unnecessary items.
-
Apply Decontaminant: Liberally spray the contaminated surface with 70% ethanol or another appropriate disinfectant.
-
Wipe the Surface: Using absorbent pads, wipe the surface from the outer edge towards the center.
-
Dispose of Wipes: Place the used absorbent pads in the designated solid hazardous waste container.
-
Second Wipe: Repeat the process with a fresh set of absorbent pads.
-
Remove Outer Gloves: Carefully remove the outer pair of gloves and dispose of them in the hazardous waste container.
-
Final Wipe: With the inner pair of gloves, perform a final wipe of the surface.
-
Remove Remaining PPE: Remove the remaining PPE and dispose of the gloves in the hazardous waste container. Wash hands thoroughly with soap and water.
VI. This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: A workflow diagram for the proper disposal of this compound waste.
By adhering to these procedures, laboratory personnel can mitigate the risks associated with the handling and disposal of this compound, ensuring a safe working environment and protecting the ecosystem. Always prioritize safety and consult with your institution's safety officers for any specific questions or concerns.
References
Essential Safety and Logistical Information for Handling Ilicicolin H
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like Ilicicolin H. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational plans for handling, and disposal protocols for this compound. While specific safety data for this compound is limited, this guidance is based on the best available information for closely related Ilicicolin analogues and general safe laboratory practices for handling hazardous chemicals.[1] A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of protection.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound, based on available safety data for similar compounds and general safety guidelines for hazardous chemicals.
| PPE Category | Item | Specifications and Recommendations |
| Eye Protection | Safety Goggles | Should be chemical splash-proof and fitted with side-shields to provide comprehensive protection.[1] A face-shield may also be necessary in situations with a high risk of splashing.[2] |
| Hand Protection | Protective Gloves | Chemical resistant gloves, such as nitrile gloves, are recommended.[1][2] Ensure to check for any holes or leaks before use. For tasks with a high risk of splashing, consider double-gloving. |
| Body Protection | Impervious Clothing | A lab coat or a chemical-resistant apron should be worn to protect against skin contact. For larger quantities or an increased risk of exposure, a full protective suit may be necessary. |
| Respiratory Protection | Respirator | In situations where dust or aerosols may be generated, a NIOSH-certified N95 or higher-level respirator is essential to prevent inhalation. A respirator with an FFP3 filter is also recommended. |
Operational Plan for Handling this compound
Adherence to a strict operational plan is crucial to minimize exposure and ensure a safe handling process.
1. Preparation:
-
Before beginning work, ensure all necessary PPE is donned correctly.
-
Prepare the workspace by lining it with absorbent, disposable bench paper.
-
Ensure adequate ventilation, such as working within a fume hood, especially when handling the solid form of this compound.
2. Weighing:
-
If working with solid this compound, conduct all weighing operations within a fume hood to prevent the dispersion of fine particles.
3. Solution Preparation:
-
When dissolving this compound, add the solvent to the solid slowly to avoid splashing.
4. Post-Handling:
-
After handling, thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Immediately and thoroughly wash hands and any exposed skin with soap and water.
-
Remove and wash contaminated clothing before re-use.
Experimental Protocol: High-Throughput Screening (HTS) Example
The following is a generalized workflow for using this compound as a positive control in a high-throughput screening campaign to identify novel inhibitors.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Categorization : All materials that have come into contact with this compound, including gloves, bench paper, and empty containers, should be treated as hazardous chemical waste.
-
Containment :
-
Solid Waste : Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Collect liquid waste containing this compound in a separate, sealed, and labeled container.
-
-
Disposal : Dispose of all waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not empty into drains or dispose of with regular laboratory trash.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
